molecular formula C7H4ClIO2 B051647 3-Chloro-2-iodobenzoic acid CAS No. 123278-03-5

3-Chloro-2-iodobenzoic acid

Cat. No.: B051647
CAS No.: 123278-03-5
M. Wt: 282.46 g/mol
InChI Key: IHSNWQTZBUIFSL-UHFFFAOYSA-N
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Description

3-Chloro-2-iodobenzoic acid (: 123278-03-5) is a high-value, halogenated aromatic building block employed in advanced organic synthesis and pharmaceutical research. Its molecular structure, which features both iodine and chlorine substituents on the benzoic acid ring, makes it a versatile precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions. Research Applications and Value: Cross-Coupling Reactions: The iodine atom, positioned ortho to the carboxylic acid group, is highly reactive in metal-catalyzed reactions such as Suzuki, Sonogashira, and Negishi couplings. This allows for the efficient introduction of the substituted benzoic acid scaffold into more complex structures . Synthesis of Heterocycles: This compound serves as a key starting material for the synthesis of various heterocyclic compounds, including isocoumarins and phthalides, which are privileged structures in medicinal chemistry and materials science . Hypervalent Iodine Precursor: Analogous to simple 2-iodobenzoic acid, this compound can potentially be oxidized to generate cyclic hypervalent iodine(III) reagents . These reagents are valuable as mild, non-metallic, and green oxidants for a wide range of functional group transformations in organic synthesis . Handling and Storage: Store in a cool, dark, and dry place. Protect from light to ensure long-term stability. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

3-chloro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNWQTZBUIFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560936
Record name 3-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123278-03-5
Record name 3-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-2-iodobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-chloro-2-iodobenzoic acid, covering its synthesis, chemical and physical properties, and potential applications in medicinal chemistry. The information is intended for professionals in the fields of chemical research and drug development.

Core Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring both a chlorine and an iodine atom on the benzoic acid backbone, makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₄ClIO₂[1]
Molecular Weight 282.46 g/mol
CAS Number 123278-03-5
Density 2.077 g/cm³
Boiling Point 360.5 °C at 760 mmHg
Flash Point 171.8 °C

Synthesis of this compound

The proposed synthesis starts from the commercially available precursor, 2-amino-3-chlorobenzoic acid. The synthesis can be broken down into two main conceptual stages: diazotization of the amino group followed by the introduction of iodine.

Logical Workflow for the Proposed Synthesis

Synthesis_Workflow Start Start: 2-Amino-3-chlorobenzoic Acid Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Intermediate: 3-Chloro-2-carboxybenzenediazonium Chloride Diazotization->Diazonium_Salt Sandmeyer Step 2: Sandmeyer Reaction (KI) Diazonium_Salt->Sandmeyer Product Final Product: This compound Sandmeyer->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous Sandmeyer reactions for the synthesis of similar iodinated benzoic acids.[3]

Step 1: Diazotization of 2-Amino-3-chlorobenzoic Acid

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-chlorobenzoic acid (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.2 equivalents) in cold water. Add this solution dropwise to the cooled suspension of the amino acid, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.

  • Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).[4]

  • Intermediate Formation: The resulting solution contains the in situ generated 3-chloro-2-carboxybenzenediazonium chloride, which is kept cold for the subsequent step.

Step 2: Sandmeyer Reaction with Potassium Iodide

  • Iodide Solution: In a separate beaker, prepare a solution of potassium iodide (1.5-2.0 equivalents) in water.

  • Reaction: Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with continuous stirring. The addition may cause effervescence (liberation of nitrogen gas) and the formation of a precipitate.[3]

  • Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a 40-50 °C water bath) until the evolution of nitrogen ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration.

    • Wash the crude product with cold water.

    • To remove any unreacted iodine, the crude product can be washed with a dilute solution of sodium thiosulfate.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Spectral Properties (Predicted)

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, iodo, and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon (typically downfield, around 165-175 ppm). The carbon atoms attached to the halogens will show characteristic chemical shifts.

FT-IR: The infrared spectrum is expected to exhibit characteristic absorption bands for:

  • O-H stretching of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹).

  • C=O stretching of the carboxylic acid (a strong band around 1700 cm⁻¹).

  • C-Cl stretching (typically in the fingerprint region).

  • C-I stretching (also in the fingerprint region, at lower wavenumbers).

  • Aromatic C-H and C=C stretching and bending vibrations.

Applications in Drug Development and Medicinal Chemistry

While specific examples of drugs containing the this compound moiety are not prominent in the literature, halogenated benzoic acids, in general, are important building blocks in medicinal chemistry.[7] The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including:

  • Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the half-life of a drug.

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a ligand to its target protein.

Given its structure, this compound could serve as a versatile starting material for the synthesis of a variety of complex organic molecules with potential biological activity.[8] The carboxylic acid group provides a handle for further functionalization, while the halogen atoms can be exploited in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Signaling Pathways

There is currently no information available in the scientific literature that directly links this compound to any specific signaling pathways. Research into the biological activities of this compound is required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound is a halogenated aromatic compound with potential as a synthetic intermediate in various chemical applications, including drug discovery. While detailed experimental data is limited, its synthesis can be reasonably proposed via a Sandmeyer reaction. Further research is needed to fully characterize its properties and explore its potential biological activities and applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 3-chloro-2-iodobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to its substituted benzoic acid structure, it serves as a valuable building block for more complex molecules. This document compiles available data, outlines relevant experimental protocols, and presents a logical synthesis pathway.

Core Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₇H₄ClIO₂[1][2]
Molecular Weight 282.46 g/mol [1]
Density 2.077 g/cm³[1]
Boiling Point 360.5°C at 760 mmHg[1]
Flash Point 171.8°C[1]
XLogP3 (Predicted) 2.7[1][3]
Polar Surface Area (PSA) 37.3 Ų[1]
CAS Number 123278-03-5[2][4]

Experimental Protocols

Detailed experimental protocols for the specific determination of all physicochemical properties of this compound are not extensively published. However, standard methodologies for analogous compounds, particularly substituted benzoic acids, are well-established.

Determination of Acid Dissociation Constant (pKa)

The pKa of a substituted benzoic acid can be determined using several established methods:

  • Potentiometric Titration: This is a common and accurate method for pKa determination.

    • A standard solution of the acid in a suitable solvent (often a water-co-solvent mixture) is prepared.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter and electrode after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, corresponds to the pKa of the acid.

  • UV-Vis Spectrophotometry: This method is useful for compounds that exhibit a change in their UV-Vis spectrum upon ionization.

    • A series of buffer solutions with known pH values are prepared.

    • A constant concentration of the benzoic acid derivative is added to each buffer solution.

    • The absorbance spectrum of each solution is recorded.

    • By analyzing the changes in absorbance at a specific wavelength as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.

Synthesis of this compound (Plausible Route)

Step 1: Diazotization of 2-Amino-3-chlorobenzoic Acid

  • 2-Amino-3-chlorobenzoic acid is dissolved in an aqueous acidic solution (e.g., sulfuric acid).

  • The solution is cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Iodination

  • A solution of potassium iodide in water is prepared.

  • The cold diazonium salt solution is added to the potassium iodide solution.

  • The reaction mixture is stirred, and nitrogen gas is evolved as the diazonium group is replaced by iodine.

  • The mixture is allowed to warm to room temperature to ensure the completion of the reaction.

Step 3: Isolation and Purification

  • The solid product, this compound, is collected by vacuum filtration.

  • The crude product is washed with cold water and a reducing agent solution (e.g., sodium bisulfite) to remove any residual iodine.

  • Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or toluene).

Visualizing the Synthesis Workflow

The following diagram illustrates the plausible synthetic pathway for this compound.

SynthesisWorkflow Start 2-Amino-3-chlorobenzoic Acid Diazotization Diazotization Start->Diazotization 1. H₂SO₄, NaNO₂ 2. 0-5 °C DiazoniumSalt 3-Chloro-2-carboxybenzenediazonium Salt Diazotization->DiazoniumSalt Iodination Iodination DiazoniumSalt->Iodination KI Product This compound Iodination->Product

Caption: Plausible synthesis of this compound.

References

A Comprehensive Technical Guide to 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3-Chloro-2-iodobenzoic acid, a halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical identity, physical properties, a representative synthetic protocol, and its applications as a versatile chemical intermediate.

Chemical Identity and Molecular Structure

This compound is a benzoic acid derivative featuring both a chlorine and an iodine atom substituted on the benzene ring.

  • CAS Number : 123278-03-5[1][2]

  • Molecular Formula : C7H4ClIO2[1][3]

  • IUPAC Name : this compound[1]

The molecular structure is represented by the following SMILES string: C1=CC(=C(C(=C1)Cl)I)C(=O)O[3].

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 282.46 g/mol [1]
Monoisotopic Mass 281.89400 Da[1]
Density 2.077 g/cm³[1]
Boiling Point 360.5°C at 760 mmHg[1]
Flash Point 171.8°C[1]
XLogP3 2.7[1]
InChIKey IHSNWQTZBUIFSL-UHFFFAOYSA-N[1][3]

Synthesis and Experimental Protocols

This compound serves as a crucial building block in organic synthesis. While specific experimental details for its synthesis are not extensively published, a common and effective method for synthesizing similar iodinated aromatic compounds is through a Sandmeyer-type reaction, starting from the corresponding amino-substituted precursor, 2-Amino-3-chlorobenzoic acid[2].

Proposed Synthetic Protocol: Diazotization-Iodination of 2-Amino-3-chlorobenzoic Acid

This protocol is based on well-established methods for the synthesis of aryl iodides from anilines.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Urea

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2-Amino-3-chlorobenzoic acid in a 20% aqueous sulfuric acid solution in a reaction vessel.

    • Cool the mixture to 0-5°C in an ice bath with continuous stirring.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5°C. The completion of the diazotization can be monitored by testing for the absence of the starting amine using appropriate techniques (e.g., TLC).

    • After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.

    • Add a small amount of urea to quench any excess nitrous acid.

  • Iodination:

    • In a separate vessel, prepare a concentrated aqueous solution of potassium iodide.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude product, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration and wash it thoroughly with cold deionized water to remove inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture or toluene, to yield the final product with high purity.

The following diagram illustrates the logical workflow of this synthetic process.

SynthesisWorkflow Start Start: 2-Amino-3-chlorobenzoic Acid Diazotization Step 1: Diazotization (H₂SO₄, NaNO₂, 0-5°C) Start->Diazotization Reagents Diazonium Intermediate: Diazonium Salt Diazotization->Diazonium Iodination Step 2: Iodination (KI Solution) Diazonium->Iodination Crude Crude Product Iodination->Crude Purification Step 3: Purification (Filtration & Recrystallization) Crude->Purification End Final Product: This compound Purification->End Applications Core This compound (Building Block) Coupling Cross-Coupling Reactions (via Iodo) Core->Coupling Amidation Amidation / Esterification (via Carboxylic Acid) Core->Amidation Pharma Pharmaceuticals (e.g., APIs) Agro Agrochemicals (e.g., Pesticides) Materials Materials Science (e.g., Polymers) Coupling->Pharma Coupling->Agro Coupling->Materials Amidation->Pharma Amidation->Materials

References

Spectroscopic Profile of 3-chloro-2-iodobenzoic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for 3-chloro-2-iodobenzoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this report leverages predicted values and comparative data from structurally analogous molecules to offer a comprehensive analytical profile. The information herein is intended to support research, drug development, and quality control activities where the characterization of this compound is required.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is summarized below. This data is computationally derived and provides expected values for various adducts that may be observed during analysis.[1]

AdductPredicted m/z
[M+H]⁺282.90172
[M+Na]⁺304.88366
[M-H]⁻280.88716
[M+NH₄]⁺299.92826
[M+K]⁺320.85760
[M+H-H₂O]⁺264.89170
[M]⁺281.89389
[M]⁻281.89499

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR Data

The ¹H NMR spectrum is anticipated to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic acid proton, which may exchange with D₂O.

ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 8.0m
Carboxyl OH> 10br s

Expected ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbons of the benzene ring and the carbonyl carbon of the carboxylic acid group.

CarbonExpected Chemical Shift (ppm)
C=O (Carboxylic)165 - 175
C-I90 - 100
C-Cl130 - 140
Aromatic C-H125 - 135
Aromatic Quaternary C130 - 145

Expected Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on its structural features.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O Stretch (Carboxylic Acid)1680 - 1710
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch1210 - 1320
C-Cl Stretch600 - 800
C-I Stretch500 - 600

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. For EI, a solid probe may be used.

IR Spectroscopy: The IR spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS_Data Molecular Formula & Weight MS->MS_Data NMR_Data Structural Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with this compound. While the presented data is based on predictions and analogies, it provides a robust starting point for experimental design, data interpretation, and structural confirmation. It is always recommended to confirm these findings with experimentally obtained data whenever possible.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 3-chloro-2-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals to facilitate its effective use in a laboratory and manufacturing setting. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles relevant information on its physicochemical properties and provides detailed experimental protocols for its characterization based on established scientific principles and data from structurally related compounds.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring both a chlorine and an iodine atom on the benzoic acid backbone, influences its chemical reactivity, solubility, and stability.

PropertyValueSource
Molecular FormulaC₇H₄ClIO₂--INVALID-LINK--
Molecular Weight282.46 g/mol --INVALID-LINK--
Density2.077 g/cm³--INVALID-LINK--
Boiling Point360.5°C at 760 mmHg--INVALID-LINK--
Flash Point171.8°C--INVALID-LINK--
XLogP32.7--INVALID-LINK--

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and reaction kinetics. Based on the general solubility trends of substituted benzoic acids, it is expected to be sparingly soluble in water and more soluble in organic solvents. The following table summarizes the anticipated solubility profile.

SolventPredicted SolubilityRationale/Related Data
WaterSparingly solubleSubstituted benzoic acids generally exhibit low aqueous solubility, which decreases with the addition of hydrophobic halogen substituents.
MethanolSolublePolar protic solvents are generally good solvents for carboxylic acids.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for benzoic acid derivatives.
AcetoneSolubleAprotic polar solvents can effectively solvate carboxylic acids.
DichloromethaneModerately solubleThe non-polar nature of the benzene ring and halogens allows for some solubility in chlorinated solvents.
Ethyl AcetateSolubleA moderately polar solvent that is often used for the extraction and purification of benzoic acid derivatives.
Dimethyl Sulfoxide (DMSO)Freely solubleA highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
HexaneInsolubleNon-polar aliphatic solvents are poor solvents for polar carboxylic acids.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.

  • Calculate the solubility in mg/mL or mol/L.

  • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

ConditionExpected StabilityPotential Degradation Products
Hydrolysis
Acidic (e.g., 0.1 N HCl)Likely stableMinimal degradation expected.
Neutral (e.g., Water)Likely stableMinimal degradation expected.
Basic (e.g., 0.1 N NaOH)Prone to degradationDehalogenation (loss of iodine and/or chlorine), formation of corresponding hydroxybenzoic acids.
Oxidation (e.g., 3% H₂O₂)Potential for degradationFormation of phenolic derivatives, ring-opened products.
Photostability (e.g., ICH Q1B conditions)Prone to degradationDehalogenation, particularly de-iodination, is a common photodegradation pathway for iodoaromatic compounds. Dimerization or polymerization products may also form.
Thermal (e.g., 60-80°C)Likely stable at moderate temperaturesAt higher temperatures, decarboxylation to form 2,6-dichloroiodobenzene is a possibility.
Experimental Protocol for Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Acid Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 N HCl.

    • Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution, neutralize with NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 N NaOH.

    • Keep the mixture at room temperature or heat gently (e.g., 40°C) for a defined period.

    • Cool the solution, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Add an aliquot of the stock solution to a solution of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period.

    • Dilute the sample for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for an extended period.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under forced degradation conditions, highlighting possible dehalogenation and decarboxylation reactions.

G Potential Degradation Pathway of this compound parent This compound deg1 3-Chloro-2-hydroxybenzoic Acid parent->deg1 Basic Hydrolysis deg2 2-Iodobenzoic Acid parent->deg2 Reductive Dehalogenation (e.g., Photolysis) deg4 2,6-Dichloroiodobenzene parent->deg4 Thermal Decarboxylation deg3 Salicylic Acid deg1->deg3 Reductive Dehalogenation deg2->deg3 Basic Hydrolysis

A potential degradation pathway for this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting forced degradation studies.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photostability stress->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Establish Degradation Pathway analysis->end

A general workflow for conducting forced degradation studies.

Disclaimer: The information provided in this guide is for research and development purposes only. The predicted solubility and stability data are based on general chemical principles and data from analogous compounds. It is essential to perform specific experimental verification for this compound to obtain accurate and reliable data for any application.

An In-Depth Technical Guide to 3-Chloro-2-iodobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-iodobenzoic acid, a halogenated derivative of benzoic acid, is a chemical compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its unique molecular structure, featuring both chlorine and iodine atoms on the benzene ring, imparts specific chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data of this compound, tailored for researchers, scientists, and professionals in the field.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and industrial-scale needs. These suppliers range from large chemical conglomerates to specialized niche manufacturers. The compound is typically offered in various purities and quantities, from gram-scale for laboratory research to bulk quantities for larger manufacturing processes.

When sourcing this compound, it is crucial to consider factors such as purity, availability of safety data sheets (SDS), and the supplier's manufacturing capabilities. Many suppliers also offer custom synthesis services for derivatives of this compound.

Table 1: Prominent Suppliers of this compound

Supplier NameWebsite/PlatformNotes
Dayang Chem (Hangzhou) Co., Ltd.ECHEMIA manufacturer with synthesis capacity from 1 to 3000 liters.[1]
BLD Pharmbldpharm.comProvides access to NMR, HPLC, LC-MS, and UPLC documentation.[2]
Chemsrcchemsrc.comOffers the compound and provides physical property data.[3]
Laibo ChemOrion CientificSupplies the compound in research-grade quantities.
NINGBO INNO PHARMCHEM CO.,LTD.-A manufacturer in China.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. These properties influence its reactivity, solubility, and handling requirements.

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number 123278-03-5[1]
Molecular Formula C₇H₄ClIO₂[1]
Molecular Weight 282.46 g/mol [1]
Density 2.077 g/cm³[1]
Boiling Point 360.5°C at 760 mmHg[1]
Flash Point 171.8°C[1]
XLogP3 2.7[1]
PSA (Polar Surface Area) 37.3 Ų[1]

Synthesis and Experimental Protocols

The synthesis of substituted benzoic acids, including this compound, can be achieved through various organic chemistry reactions. One of the most common and versatile methods for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction, starting from an appropriate amino-substituted precursor. Another approach involves the direct iodination of a chloro-substituted benzoic acid.

General Synthetic Workflow

A plausible synthetic pathway for this compound can be conceptualized as a multi-step process. This often involves the strategic introduction of the chloro and iodo substituents onto the benzoic acid backbone. A logical flow for such a synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Functional Group Introduction cluster_reaction2 Step 2: Second Halogenation cluster_purification Purification cluster_product Final Product Starting Material Substituted Benzoic Acid Precursor Reaction1 Introduction of first halogen (e.g., Chlorination) Starting Material->Reaction1 Reagents Reaction2 Introduction of second halogen (e.g., Iodination) Reaction1->Reaction2 Intermediate Purification Purification of Crude Product Reaction2->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction (A Model Protocol)

Materials:

  • 2-Aminobenzoic acid (or 2-amino-3-chlorobenzoic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a suitable flask, dissolve the starting amino-benzoic acid derivative in deionized water and concentrated HCl. Gentle heating may be required to achieve complete dissolution.[5]

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature and stirring.[5] This forms the diazonium salt.

  • Iodination:

    • In a separate container, prepare a solution of potassium iodide in water.

    • Add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) and the formation of a precipitate will be observed.[5]

    • Allow the reaction mixture to stand at room temperature and then gently warm it to complete the reaction.[5]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Add a small amount of sodium sulfite to quench any excess iodine.[4]

    • Collect the crude product by vacuum filtration and wash it with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol and water.[5]

Applications in Drug Development and Research

Halogenated benzoic acids are important intermediates in the synthesis of a wide range of biologically active molecules. The presence of chloro and iodo substituents in this compound provides reactive handles for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.[4]

While specific biological activities for this compound are not extensively documented in publicly available literature, its derivatives are explored for various therapeutic applications. For instance, related chloro-substituted benzoic acid derivatives have been investigated as potential inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target in diabetes treatment.[6] Furthermore, other substituted benzoic acid derivatives have been synthesized and evaluated as multitarget inhibitors for conditions like Alzheimer's disease.[7]

A study on 2-amino-3-chlorobenzoic acid, a closely related compound, demonstrated its potential as a cancer antagonist targeting the PI3K/AKT signaling pathway.[8] This suggests that derivatives of this compound could also be of interest in oncology research.

Logical Workflow for Biological Screening

Given the potential applications of substituted benzoic acids, a logical workflow for the initial biological screening of this compound or its derivatives can be proposed. This workflow would typically involve a series of in vitro assays to assess its activity against relevant biological targets.

G cluster_start Compound Preparation cluster_screening Initial Screening cluster_cellular Cellular Assays cluster_mechanism Mechanism of Action cluster_lead Lead Optimization Compound 3-Chloro-2-iodobenzoic Acid or Derivative PrimaryScreening Primary Target-Based Screening (e.g., Enzyme Assays) Compound->PrimaryScreening Test Concentration CellBasedAssay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) PrimaryScreening->CellBasedAssay Active Hits Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) CellBasedAssay->Mechanism Confirmed Activity LeadOptimization Lead Optimization Mechanism->LeadOptimization Validated Target Interaction

Caption: A logical workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound is a readily available and valuable chemical intermediate for researchers and drug development professionals. Its synthesis can be approached through established methods in organic chemistry, with the Sandmeyer reaction providing a reliable route from the corresponding amino precursor. While direct biological activity data for this specific compound is limited in the public domain, the broader class of substituted benzoic acids demonstrates significant potential in various therapeutic areas. The information and protocols provided in this guide serve as a foundational resource for scientists looking to utilize this compound in their research and development endeavors. Further investigation into its biological properties and applications is warranted and could lead to the discovery of novel therapeutic agents.

References

literature review on 3-chloro-2-iodobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-iodobenzoic Acid

Introduction

This compound (CAS No. 123278-03-5) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring chlorine and iodine atoms at positions ortho and meta to a carboxylic acid group, makes it a potentially valuable building block in organic synthesis. Specifically, the differential reactivity of the C-Cl and C-I bonds, along with the presence of the carboxylic acid handle, allows for selective functionalization, making it a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of the viable synthetic routes to this compound, focusing on detailed experimental protocols, quantitative data, and process workflows.

Synthetic Pathways Overview

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound: the Sandmeyer reaction starting from 2-amino-3-chlorobenzoic acid and the direct electrophilic iodination of 3-chlorobenzoic acid. Of these, the Sandmeyer reaction is generally preferred due to its high regioselectivity, avoiding the formation of challenging isomeric mixtures often encountered in direct halogenation of deactivated or multi-substituted aromatic rings.[2][3]

G cluster_0 Route 1: Sandmeyer Reaction (Preferred) cluster_1 Route 2: Direct Iodination (Challenging) start1 2-Amino-3-chlorobenzoic Acid intermediate Diazonium Salt Intermediate start1->intermediate Diazotization (NaNO₂, HCl, 0-5°C) start2 3-Chlorobenzoic Acid product This compound start2->product Direct Iodination (I₂, Oxidizing Agent) side_product Isomeric Mixture start2->side_product Poor Regioselectivity intermediate->product Iodide Substitution (KI)

Caption: Overview of synthetic routes to this compound.

Recommended Synthetic Pathway: The Sandmeyer Reaction

Experimental Protocol

This protocol is adapted from established procedures for analogous compounds, such as the synthesis of 2-chloro-5-iodobenzoic acid from 5-amino-2-chlorobenzoic acid.[6]

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Urea

  • Potassium iodide (KI)

  • Sodium bisulfite (NaHSO₃), 10% solution

  • Ethyl acetate

  • Toluene

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask, suspend 1.0 equivalent of 2-amino-3-chlorobenzoic acid in a 20% aqueous sulfuric acid solution.

    • Cool the suspension to 0-5 °C using an ice bath while stirring vigorously.

    • Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cooled suspension via a dropping funnel, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. To destroy any excess nitrous acid, a small amount of urea can be added until gas evolution ceases.

  • Iodide Substitution:

    • In a separate beaker, prepare a solution of potassium iodide (1.2 equivalents) in a minimal amount of water.

    • Add the potassium iodide solution dropwise to the cold diazonium salt mixture. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete and the effervescence has subsided, allow the reaction mixture to warm to room temperature and continue stirring for 30-60 minutes.

  • Work-up and Isolation:

    • A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water.

    • To remove excess iodine, wash the solid with a 10% sodium bisulfite solution until the characteristic purple/brown color of iodine disappears, then wash again with water.

    • Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl, 10% sodium bisulfite solution, and finally with saturated brine.[6]

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization. Toluene is often an effective solvent for recrystallizing similar chloro-iodobenzoic acids.[6]

    • Dissolve the crude solid in a minimum amount of hot toluene (e.g., at 80 °C).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 50-60 °C.

Experimental Workflow Diagram

G cluster_0 Diazotization cluster_1 Substitution & Work-up cluster_2 Purification start Suspend 2-amino-3-chlorobenzoic acid in 20% H₂SO₄ cool Cool to 0-5°C (Ice Bath) start->cool add_nitrite Add NaNO₂ solution dropwise (T < 5°C) cool->add_nitrite diazotization Diazonium Salt Formation (Stir 20 min) add_nitrite->diazotization add_iodide Add KI solution diazotization->add_iodide reaction N₂ Evolution (Warm to RT, Stir 60 min) add_iodide->reaction filter_crude Vacuum Filter Crude Product reaction->filter_crude wash Wash with H₂O and 10% NaHSO₃ filter_crude->wash extract Dissolve in Ethyl Acetate & Perform Liquid-Liquid Extraction wash->extract dry Dry Organic Layer (MgSO₄) & Evaporate Solvent extract->dry recrystallize Recrystallize from Hot Toluene dry->recrystallize final_product Filter and Dry Purified Product recrystallize->final_product

Caption: Experimental workflow for the synthesis via Sandmeyer reaction.

Alternative Pathway: Direct Electrophilic Iodination

Direct iodination of 3-chlorobenzoic acid presents a significant regioselectivity challenge. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. Both are deactivating groups. The desired substitution at the 2-position is ortho to both existing substituents, a sterically hindered and electronically unfavorable position. Methods for iodinating deactivated aromatic rings often require harsh conditions, such as using iodine in the presence of a strong oxidizing agent like iodic acid, periodic acid, or nitric acid.[2][7] These conditions can lead to a mixture of mono-, di-, and poly-iodinated products, as well as oxidation byproducts, making purification difficult and lowering the overall yield of the desired isomer.[2]

Quantitative Data Summary

ParameterSandmeyer ReactionDirect Iodination
Starting Material 5-Amino-2-chlorobenzoic acid[6]2-Chlorobenzoic acid[2]
Reagents H₂SO₄, NaNO₂, KI[6]Iodine, Oxidizing Agent (e.g., NaIO₄), H₂SO₄[2]
Crude Purity Not specified, requires purification~84% desired product, with ~14% 3-iodo isomer[2]
Purified Purity > 99.5%[6]> 99.8% (after multiple recrystallizations)[2]
Overall Yield ~94%[6]56-60% (after purification)[2]

Table 1: Representative data from the synthesis of the related compound 2-chloro-5-iodobenzoic acid.

The data clearly illustrates the superiority of the Sandmeyer reaction in terms of both yield and initial purity, reinforcing its status as the recommended synthetic route. The direct iodination pathway suffers from significant impurity formation, leading to a lower overall yield after the necessary extensive purification steps.[2]

References

Potential Biological Activities of 3-Chloro-2-iodobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is in constant pursuit of novel scaffolds that can be elaborated into potent and selective therapeutic agents. Halogenated benzoic acids have historically served as a rich source of inspiration, with their derivatives demonstrating a wide spectrum of biological activities. While the pharmacological profiles of various chloro- and iodo-substituted benzoic acids have been explored, the specific derivative class originating from 3-chloro-2-iodobenzoic acid remains a largely untapped area of research. This technical guide aims to bridge this gap by extrapolating the potential biological activities of this compound derivatives. By examining the established pharmacological effects of closely related iodo- and chloro-benzoic acid analogs, we can construct a predictive framework to guide future research and development in this promising chemical space. This document summarizes known quantitative data from analogous compounds, provides detailed experimental protocols for their evaluation, and visualizes key synthetic and biological pathways.

Predicted Biological Activities

Based on the biological activities reported for derivatives of iodobenzoic and chlorobenzoic acids, it is hypothesized that derivatives of this compound may exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Derivatives of both iodobenzoic and chlorobenzoic acids have shown notable antimicrobial effects. For instance, acylhydrazones of 2-, 3-, and 4-iodobenzoic acid have demonstrated beneficial antimicrobial activity, even against methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Similarly, Schiff's bases of 2-chlorobenzoic acid have been identified as potent antimicrobial agents, with activity comparable to the standard drug norfloxacin against Escherichia coli[4]. The presence of both chloro and iodo substituents on the benzoic acid ring may lead to synergistic or enhanced antimicrobial properties. Common derivative classes to explore for antimicrobial activity include amides and hydrazones[5][6][7].

Anti-inflammatory Activity

The anti-inflammatory potential of halogenated benzoic acid derivatives is well-documented. A derivative of chlorobenzoic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to exhibit potent anti-inflammatory properties by reducing key inflammatory markers[8][9]. Furthermore, a complex derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory mediators and the downregulation of the MAPKs and NF-κB signaling pathways[10]. This suggests that derivatives of this compound could be promising candidates for the development of novel anti-inflammatory agents.

Anticancer Activity

Hydrazone derivatives of iodobenzoic acids have been investigated as potential anticancer agents[1][3]. The general class of hydrazones is recognized for its wide range of biological activities, including anticancer effects[5]. Given that the this compound scaffold can be readily converted into hydrazone derivatives, this is a promising avenue for the discovery of new anticancer compounds.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative biological activity data for derivatives of closely related benzoic acids.

Table 1: Antimicrobial Activity of Iodobenzoic Acid Hydrazone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Acylhydrazones of 2-, 3-, and 4-iodobenzoic acidStaphylococcus aureus ATCC 43300 (MRSA)Active (specific values in source)[1][2]
4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazideStaphylococcus aureusEqual to ceftriaxone[5]
2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid [(5-nitro-2-furyl)methylene] hydrazideStaphylococcus epidermidis HE-518.75[5]
2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid [(5-nitro-2-furyl)methylene] hydrazideStaphylococcus aureus HE-937.5[5]

Table 2: Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

Compound/DerivativeMicroorganismpMIC (µM/ml)Reference
Schiff's base of 2-chlorobenzoic acid (Compound 6)Escherichia coli2.27[4]
Schiff's base of 2-chlorobenzoic acid (Compound 6)Aspergillus niger1.91[4]

Table 3: Anti-inflammatory Activity of Halogenated Benzoic Acid Derivatives

Compound/DerivativeModelEffectReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced ratsSignificant reduction of TNF-α and IL-1β[9]
4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007)LPS-activated primary microglial cellsInhibition of NO, PGE2, iNOS, COX-2, IL-1β, IL-6, and TNF-α production[10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols can be adapted for the evaluation of this compound derivatives.

Protocol 1: Synthesis of Hydrazone Derivatives

This protocol is based on the synthesis of iodobenzoic acid hydrazones[2].

  • Synthesis of 3-chloro-2-iodobenzohydrazide:

    • Esterify this compound with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield methyl 3-chloro-2-iodobenzoate.

    • Reflux the methyl ester with hydrazine hydrate in ethanol to produce 3-chloro-2-iodobenzohydrazide.

  • Synthesis of Hydrazones:

    • Dissolve the 3-chloro-2-iodobenzohydrazide in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of the desired aldehyde or ketone.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for a specified time (e.g., 4-8 hours).

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining Minimum Inhibitory Concentration (MIC)[4].

  • Preparation of Inoculum:

    • Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compounds:

    • Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a stock concentration.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include positive controls (medium with inoculum) and negative controls (medium only).

    • Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol is based on the evaluation of anti-inflammatory activity in LPS-stimulated microglial cells[10].

  • Cell Culture:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable metabolite of NO) using the Griess reagent system.

    • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

Synthesis of Hydrazone Derivatives

G General Synthesis of this compound Hydrazones cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 3_chloro_2_iodobenzoic_acid This compound ester Methyl 3-chloro-2-iodobenzoate 3_chloro_2_iodobenzoic_acid->ester Methanol, H+ aldehyde_ketone Aldehyde/Ketone (R-CHO/R-CO-R') hydrazone Hydrazone Derivative aldehyde_ketone->hydrazone hydrazide 3-Chloro-2-iodobenzohydrazide ester->hydrazide Hydrazine Hydrate hydrazide->hydrazone + Aldehyde/Ketone, H+

Caption: General synthesis scheme for hydrazone derivatives.

NF-κB Signaling Pathway in Inflammation

G Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription

Caption: Simplified NF-κB signaling pathway.

Experimental Workflow for Antimicrobial Screening

G Workflow for Antimicrobial Screening Start Start Synthesis Synthesize 3-Chloro-2-iodobenzoic Acid Derivatives Start->Synthesis Characterization Characterize Compounds (NMR, MS, etc.) Synthesis->Characterization Stock_Solution Prepare Stock Solutions of Compounds Characterization->Stock_Solution MIC_Assay Perform Broth Microdilution (MIC Assay) Stock_Solution->MIC_Assay Microorganism_Culture Culture Test Microorganisms Microorganism_Culture->MIC_Assay Data_Analysis Analyze Results and Determine MIC Values MIC_Assay->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-chloro-2-iodobenzoic acid. Due to a lack of specific safety and toxicological data for this compound, information from closely related and structurally similar compounds, such as other chloro- and iodobenzoic acids, has been included to provide general guidance. All laboratory work should be conducted with a thorough understanding of the potential hazards and in accordance with institutional and regulatory safety protocols.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features suggest its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The presence of both chlorine and iodine atoms on the benzoic acid core offers multiple reactive sites for further chemical modification. As with any specialty chemical, a thorough understanding of its properties and potential hazards is essential for safe handling in a laboratory setting.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for the proper storage and handling of the compound.

PropertyValueSource
CAS Number 123278-03-5
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Density 2.077 g/cm³
Boiling Point 360.5°C at 760 mmHg
Flash Point 171.8°C
PSA (Polar Surface Area) 37.3 Ų
XLogP3 2.7

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, or a burning sensation.

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.

  • Ingestion: Harmful if swallowed.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are based on standard practices for handling hazardous chemicals and information from related compounds.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear a lab coat to protect clothing and skin.

    • Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates may be necessary.

General Hygiene Practices
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.

  • Contaminated clothing should be removed and laundered before reuse.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage
  • Store in a cool, dry, and well-ventilated

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-chloro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-chloro-2-iodobenzoic acid with various arylboronic acids. This reaction is a powerful tool for the synthesis of substituted biphenyl-2-carboxylic acids, which are important structural motifs in medicinal chemistry and materials science. The described protocols are based on established methodologies for Suzuki-Miyaura couplings of related aryl halides and are intended to serve as a comprehensive guide for laboratory execution.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. This reaction is widely used for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. In the context of this compound, the selective coupling at the more reactive carbon-iodine bond allows for the synthesis of diverse 3-chloro-2-arylbenzoic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond) of the this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocols

Due to the absence of a specific published protocol for this compound, two representative protocols are provided below, adapted from standard Suzuki-Miyaura coupling conditions for similar substrates. Optimization may be necessary to achieve the best results for specific arylboronic acids.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol utilizes the commonly employed tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (3.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio, 10 mL).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Work-up:

    • Add water and extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the carboxylic acid product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Conditions with a Pd(dppf)Cl₂ Catalyst

This protocol uses a catalyst that is often effective for more challenging substrates.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add the Pd(dppf)Cl₂ catalyst (0.03 mmol).

  • Seal the flask, and then evacuate and backfill with inert gas three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL) via syringe.

  • Heat the mixture to 80-90 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, proceed with the work-up as described in Protocol 1.

  • Purify the product as necessary.

Data Presentation

The following tables summarize typical reaction parameters for Suzuki-Miyaura couplings, which can be used as a starting point for the reaction with this compound.

Table 1: Summary of Reaction Components

ComponentRoleTypical ReagentsTypical Equivalents
Aryl HalideElectrophileThis compound1.0
Organoboron ReagentNucleophileArylboronic acid1.1 - 1.5
Palladium CatalystCatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand0.01 - 0.10
BaseActivates boronic acidNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, CsF2.0 - 3.0
SolventReaction MediumToluene/Ethanol/Water, Dioxane/Water, DMF, THF/Water-

Table 2: Comparison of Potential Reaction Conditions

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ + SPhos
Base Na₂CO₃K₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂OToluene
Temperature 80-100 °C80-100 °C110 °C
Typical Reaction Time 4-12 h6-18 h2-8 h

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)(I)Ln oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)(Ar')Ln transmetalation->pd_biaryl ar_boronic_acid Ar'-B(OH)₂ + Base ar_boronic_acid->transmetalation reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product aryl_halide This compound aryl_halide->oxidative_add

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Combine Reactants: This compound, Arylboronic acid, Base, Catalyst degas Degas Solvent and Add to Flask start->degas react Heat Reaction Mixture (e.g., 80-100°C) degas->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up and Acidification monitor->workup isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Acids and bases are corrosive and should be handled with appropriate PPE.

  • Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh catalyst; ensure proper inert atmosphere.
Insufficiently active baseTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Low reaction temperatureIncrease the reaction temperature.
Formation of homocoupled product Oxygen in the reaction mixtureEnsure thorough degassing of solvents and a good inert atmosphere.
Protodeboronation (loss of boronic acid) Presence of water and prolonged heatingUse anhydrous solvents if possible, or minimize reaction time.

This document is intended to provide guidance and a starting point for the Suzuki-Miyaura coupling of this compound. Researchers should always consult relevant literature and safety data sheets before commencing any experimental work.

References

Application Notes and Protocols for the Selective Cross-Coupling of 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Heck and Sonogashira cross-coupling reactions of 3-chloro-2-iodobenzoic acid. This substrate is a valuable building block in medicinal chemistry and materials science, allowing for the selective introduction of complexity at the 2-position of a substituted benzoic acid scaffold. The protocols outlined below are based on established methodologies for analogous dihalogenated aromatic compounds and emphasize the selective reactivity of the carbon-iodine bond over the carbon-chlorine bond.

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.[1] When applied to dihalogenated substrates like this compound, the inherent difference in reactivity between the carbon-halogen bonds allows for regioselective functionalization. The generally accepted order of reactivity for halogens in these catalytic cycles is I > Br > Cl.[2][3] This selectivity is primarily governed by the ease of the oxidative addition step to the palladium(0) catalyst.[2] Consequently, the protocols described herein are designed to facilitate selective coupling at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

It is important to note that the presence of the carboxylic acid moiety ortho to the site of coupling can influence the reaction, potentially by coordinating to the catalyst.[4] Therefore, careful selection of the base and reaction conditions is crucial to avoid catalyst inhibition and achieve high yields.

Heck Coupling of this compound

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[5] For this compound, this reaction allows for the synthesis of 2-alkenyl-3-chlorobenzoic acid derivatives. The following protocol is adapted from established procedures for aryl iodides.

Experimental Protocol: Heck Coupling with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

  • Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous solvent (e.g., DMF).

  • Add styrene (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-styryl-3-chlorobenzoic acid.

Data Presentation: Representative Heck Coupling Conditions

The following table summarizes typical conditions for the Heck coupling of aryl iodides with alkenes. These can be used as a starting point for the optimization of the reaction with this compound.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂Herrmann's Catalyst
Ligand PPh₃NoneP(t-Bu)₃
Base K₂CO₃NEt₃Cy₂NMe
Solvent DMFMeCNDioxane
Temperature (°C) 10080120
Reaction Time (h) 12-248-166-12
Typical Yield (%) 70-9065-8575-95

Experimental Workflow: Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Alkene - Pd Catalyst & Ligand - Base - Solvent heat Heat and Stir (80-120 °C) reagents->heat Inert Atmosphere monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Acidify & Extract monitor->quench Reaction Complete purify Column Chromatography quench->purify product 2-Alkenyl-3-chlorobenzoic Acid purify->product

Caption: Workflow for the Heck coupling of this compound.

Sonogashira Coupling of this compound

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne.[3][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6] For this compound, this allows for the synthesis of 2-alkynyl-3-chlorobenzoic acid derivatives.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry, two-necked round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.03 equiv), and CuI (0.02-0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., NEt₃, 2.0-3.0 equiv).

  • Add phenylacetylene (1.1-1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-chloro-2-(phenylethynyl)benzoic acid.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table provides typical conditions for the Sonogashira coupling of aryl iodides with terminal alkynes, which can be adapted for this compound.

ParameterCondition 1 (Standard)Condition 2 (Copper-Free)Condition 3 (Mild)
Pd Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂Pd(PPh₃)₄
Cu Co-catalyst CuINoneCuI
Ligand PPh₃SPhosPPh₃
Base NEt₃K₂CO₃DIPA
Solvent THF/DMFTolueneTHF
Temperature (°C) 25-5080-10025
Reaction Time (h) 2-812-244-12
Typical Yield (%) 80-9570-9085-98

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Alkyne - Pd Catalyst & CuI - Base - Solvent stir Stir at RT or Heat reagents->stir Inert Atmosphere monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench & Extract monitor->quench Reaction Complete purify Column Chromatography quench->purify product 2-Alkynyl-3-chlorobenzoic Acid purify->product

Caption: Workflow for the Sonogashira coupling of this compound.

Conclusion

The Heck and Sonogashira reactions provide efficient and selective methods for the functionalization of this compound at the 2-position. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Optimization of the described conditions for specific substrates is recommended to achieve the best possible outcomes. The selective nature of these couplings on the C-I bond offers a strategic advantage in multi-step syntheses, allowing for the creation of diverse and complex molecular architectures.

References

Application Notes and Protocols for 3-Chloro-2-iodobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodobenzoic acid is a versatile building block in medicinal chemistry, prized for its strategic placement of two distinct halogen atoms. The differential reactivity of the iodo and chloro groups allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling regioselective introduction of various substituents at the 2-position while leaving the 3-position's chlorine atom available for subsequent transformations. This property makes it a valuable scaffold for the synthesis of complex, poly-substituted aromatic compounds, including potent biological inhibitors and novel therapeutic agents.

This document provides an overview of the key applications of this compound in medicinal chemistry, with a focus on its use in palladium-catalyzed cross-coupling reactions and the synthesis of biologically active molecules. Detailed experimental protocols for representative transformations are also provided.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for creating diverse molecular architectures. Its key applications include:

  • Scaffold for Multi-substituted Arenas: The ability to selectively react the iodo and chloro substituents in a stepwise manner is fundamental to its application. This allows for the controlled construction of highly decorated benzene rings, a common motif in many drug molecules.

  • Synthesis of Biologically Active Compounds: Derivatives of this compound are precursors to a range of compounds with potential therapeutic applications, including Wip1 phosphatase inhibitors, which are being investigated as anticancer agents. Additionally, the broader class of halogenated benzoic acids has been used to generate derivatives with antimicrobial properties.

  • Palladium-Catalyzed Cross-Coupling Reactions: The compound is an excellent substrate for a variety of palladium-catalyzed reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry for the formation of carbon-carbon bonds.

Data Presentation: Representative Cross-Coupling Reactions

While specific yield data for this compound is not extensively published in comparative tables, the following tables provide representative yields for analogous Suzuki-Miyaura and Sonogashira reactions with similar substrates. These tables illustrate the expected efficiency of these transformations.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidProductYield (%)
13-Bromobenzoic acidPhenylboronic acid3-Phenylbenzoic acid97
23-Bromobenzoic acid4-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
33-Bromobenzoic acid4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
43-Bromobenzoic acid4-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89

Data is illustrative for a related substrate, 3-bromobenzoic acid, under aqueous conditions at room temperature.[1]

Table 2: Representative Yields for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideTerminal AlkyneSolventYield (%)
12,5-Diiodo-N-morpholinebenzamide4-EthynylanisoleDMSO86
22,5-Diiodo-N-morpholinebenzamide3-EthynylpyridineDMSO86
3IodobenzenePhenylacetyleneTriethylamine>95
41-Iodo-4-nitrobenzenePhenylacetyleneTHF/Diisopropylamine90

Data is illustrative for related aryl iodides and is intended to show the general efficiency of the Sonogashira coupling.[2]

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura and Sonogashira cross-coupling reactions with aryl iodides like this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the selective palladium-catalyzed coupling at the iodo-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2-5 mol% with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product. If the product is an ester or amide, proceed with standard extraction.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-3-chlorobenzoic acid derivative.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst B Establish Inert Atmosphere (Ar or N2) A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Quench E->F G Acidify (if acid product) & Extract F->G H Wash & Dry Organic Layer G->H I Purify (Chromatography or Recrystallization) H->I J 2-Aryl-3-chlorobenzoic Acid Derivative I->J Isolated Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne

This protocol details a general procedure for the synthesis of 2-alkynyl-3-chlorobenzoic acid derivatives.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2-3 equiv)

  • Solvent (e.g., Anhydrous THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv), the palladium catalyst, and CuI in the anhydrous solvent.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the amine base, followed by the dropwise addition of the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the solution with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 2-alkynyl-3-chlorobenzoic acid derivative.

Sonogashira_Pathway cluster_pd Palladium Catalytic Cycle pd0 Pd(0)Ln pd_int Ar-Pd(II)-I(Ln) pd0->pd_int Oxidative Addition (with Ar-I) pd_alk Ar-Pd(II)-alkyne(Ln) pd_int->pd_alk Transmetalation pd_alk->pd0 Reductive Elimination product Ar-alkyne Product pd_alk->product cu_i Cu(I) cu_alk Cu(I)-acetylide cu_i->cu_alk Reaction with Terminal Alkyne + Base cu_alk->pd_int Transfers Alkyne cu_alk->cu_i to Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Potential Biological Activities of Derivatives

While specific biological data for derivatives of this compound is limited in readily available literature, studies on closely related compounds suggest promising avenues for research:

  • Antimicrobial Agents: Acylhydrazone derivatives of iodobenzoic acids have demonstrated significant antimicrobial effects, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This suggests that similar derivatization of the carboxylic acid moiety of this compound could yield compounds with potent antibacterial properties.

  • Anticancer Agents: The same class of iodobenzoic acid-derived acylhydrazones are being explored as potential anticancer agents.[3][4] Furthermore, the development of Wip1 phosphatase inhibitors, a target in cancer therapy, often involves complex substituted aromatic scaffolds that can be accessed from starting materials like this compound.

Conclusion

This compound is a strategic and valuable building block for medicinal chemists. Its predictable, regioselective reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex substituted aromatic molecules. The protocols provided herein serve as a guide for leveraging this versatile reagent in the discovery and development of novel therapeutic agents. Further research into the biological activities of its derivatives is a promising area for the development of new anticancer and antimicrobial drugs.

References

Application Notes and Protocols for the Synthesis of 3-Chloro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodobenzoic acid and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. The presence of both chloro and iodo substituents on the benzoic acid scaffold provides a versatile platform for further functionalization through various cross-coupling reactions and other transformations. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent conversion to amide derivatives.

Synthesis of this compound

The primary synthetic route to this compound involves a Sandmeyer-type reaction, starting from 2-amino-3-chlorobenzoic acid. This two-step process includes the diazotization of the amino group followed by an iodide substitution.

Signaling Pathway and Logic

The synthesis of this compound from 2-amino-3-chlorobenzoic acid proceeds through the formation of a diazonium salt intermediate. This is a classic example of a diazotization reaction followed by a nucleophilic substitution.

Synthesis_Pathway Start 2-Amino-3-chlorobenzoic Acid Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product KI

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous syntheses of similar halo-iodobenzoic acids.[1]

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Urea

  • Sodium Bisulfite (NaHSO₃)

  • Ethyl Acetate

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, suspend 2-amino-3-chlorobenzoic acid in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cooled suspension of 2-amino-3-chlorobenzoic acid, maintaining the temperature between 0-5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. A small amount of urea can be added to quench any excess nitrous acid.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Quickly add the potassium iodide solution to the freshly prepared diazonium salt solution with continued stirring.

    • Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Collect the precipitated crude product by vacuum filtration and wash with cold water.

    • To remove excess iodine, wash the crude product with a 10% sodium bisulfite solution until the color of iodine disappears.

    • Further purify the crude product by dissolving it in ethyl acetate and washing sequentially with 1N hydrochloric acid and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the purified product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a chloro-iodobenzoic acid via a Sandmeyer reaction, based on a similar reported procedure.[1]

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
5-Amino-2-chlorobenzoic acid (analog)171.581.0->98
Sodium Nitrite69.001.1--
Potassium Iodide166.001.2--
2-Chloro-5-iodobenzoic acid (analog)282.46-93.799.6

Synthesis of this compound Derivatives: Amides

The carboxylic acid functionality of this compound can be readily converted to a variety of derivatives, such as amides. This typically involves the initial formation of a more reactive acyl chloride intermediate, followed by reaction with an amine.

Experimental Workflow

The general workflow for the synthesis of 3-chloro-2-iodobenzamides from this compound is a two-step process.

Amide_Synthesis_Workflow Start This compound AcylChloride 3-Chloro-2-iodobenzoyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂ Amide 3-Chloro-2-iodobenzamide Derivative AcylChloride->Amide Amine (R-NH₂) Base

Caption: Workflow for the synthesis of 3-chloro-2-iodobenzamides.

Experimental Protocol: Synthesis of 3-Chloro-2-iodobenzamides

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine (R-NH₂ or R₂NH)

  • Triethylamine (Et₃N) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Formation of the Acyl Chloride:

    • In a dry round-bottom flask under an inert atmosphere, suspend this compound in an anhydrous solvent such as dichloromethane or toluene.

    • Add a few drops of anhydrous DMF (catalyst) if using oxalyl chloride.

    • Slowly add an excess of thionyl chloride or oxalyl chloride dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-chloro-2-iodobenzoyl chloride, which can often be used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude 3-chloro-2-iodobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.

    • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine, 1.5 equivalents) in the same solvent.

    • Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table provides representative quantitative data for the synthesis of a substituted benzamide, which can be used as a general guideline.[2]

Reactant/ProductMolar RatioTypical Yield (%)
Substituted Benzoic Acid1.0-
Thionyl Chloride/Oxalyl Chloride1.2 - 2.0-
Amine1.1-
Triethylamine1.5-
N-Substituted-3-chloro-2-iodobenzamide (Example)-80-95

Characterization Data for this compound

PropertyValue
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Appearance Off-white to pale yellow solid
Boiling Point 360.5 °C at 760 mmHg
Density 2.077 g/cm³

References

Catalytic Systems for Cross-Coupling with 3-Chloro-2-iodobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of catalytic systems for the selective cross-coupling of 3-chloro-2-iodobenzoic acid. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for chemoselective functionalization at the 2-position, making this molecule a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and materials science.

Introduction

This compound is a dihalogenated aromatic compound that offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This reactivity differential (reactivity order: C-I > C-Br > C-Cl) is the foundation for achieving high chemoselectivity in cross-coupling reactions, enabling the introduction of various substituents at the ortho-position to the carboxylic acid while leaving the chloro-substituent intact for potential subsequent transformations.

This application note covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, providing generalized conditions and protocols for the selective functionalization of the C-I bond of this compound or its corresponding methyl ester.

Chemoselective Cross-Coupling Strategy

The core principle behind the selective functionalization of this compound is the judicious choice of a catalytic system that can efficiently activate the C-I bond at lower temperatures or with lower catalyst loadings, conditions under which the C-Cl bond remains largely unreactive. Palladium complexes bearing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.

Caption: Key factors influencing chemoselective cross-coupling.

Data Presentation: Representative Catalytic Systems

While specific quantitative data for this compound is not extensively available in the literature, the following tables present representative conditions for the chemoselective cross-coupling of analogous aryl iodides, which can serve as a starting point for reaction optimization. For the purpose of these tables, "Ar-I" represents an aryl iodide with reactivity comparable to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O908>90
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DMF/H₂O1006>85

Table 2: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.0)THFRT4>95
21-HexynePd(OAc)₂ (1)CuI (2)DIPA (2.0)DMF506>90
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3.0)Toluene605>90

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (3)K₃PO₄ (1.5)Toluene10016>90
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.2)Dioxane9012>95
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)THF8024>85

Table 4: Representative Conditions for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF10012>85
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃ (2.0)DMA12024>90
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAc (2.0)NMP11018>80

Experimental Protocols

The following are generalized protocols for the cross-coupling reactions of this compound or its methyl ester. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of an aryl boronic acid with this compound methyl ester.

Materials:

  • Methyl 3-chloro-2-iodobenzoate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-chloro-2-iodobenzoate, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling

This protocol describes the palladium and copper co-catalyzed coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for Sonogashira coupling.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of methyl 3-chloro-2-iodobenzoate.

Materials:

  • Methyl 3-chloro-2-iodobenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • XPhos (3 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add methyl 3-chloro-2-iodobenzoate and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 4: Heck Reaction

This protocol describes the palladium-catalyzed coupling of an alkene with this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine.

  • Add the alkene to the reaction mixture.

  • Heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Heck reaction.

References

Functionalization of the Carboxylic Acid Group of 3-Chloro-2-iodobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodobenzoic acid is a versatile, halogenated aromatic scaffold of significant interest in medicinal chemistry and drug development. The presence of chloro and iodo substituents on the benzoic acid core provides unique electronic properties and multiple points for synthetic diversification. Functionalization of the carboxylic acid group is a key strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profile of molecules derived from this scaffold. This document provides detailed application notes and experimental protocols for the esterification, amidation, and reduction of the carboxylic acid moiety of this compound.

Strategic Importance in Drug Discovery

Derivatives of halogenated benzoic acids are integral to the development of a wide range of therapeutic agents. The functionalization of the carboxylic acid group can lead to the synthesis of prodrugs with enhanced bioavailability, novel chemical entities with improved target engagement, and libraries of compounds for structure-activity relationship (SAR) studies. For instance, benzamides, a class of compounds accessible through amidation, have been identified as potential inhibitors of the NF-κB signaling pathway, which is implicated in inflammation and cancer.

Key Functionalization Reactions

The carboxylic acid group of this compound can be readily transformed into a variety of functional groups. This section outlines the protocols for three fundamental transformations: esterification, amidation, and reduction.

Data Presentation: A Comparative Overview of Functionalization Reactions
FunctionalizationProductKey ReagentsTypical Reaction TimeTypical Yield
Esterification Methyl 3-chloro-2-iodobenzoateMethanol, H₂SO₄4-6 hours85-95%
Amidation N-Benzyl-3-chloro-2-iodobenzamideBenzylamine, EDC, HOBt12-24 hours70-85%
Reduction (3-Chloro-2-iodophenyl)methanolBorane-THF complex2-4 hours80-90%

Experimental Protocols

Protocol 1: Esterification via Fischer Esterification

This protocol describes the synthesis of methyl 3-chloro-2-iodobenzoate using a classic acid-catalyzed esterification.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.2 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude methyl 3-chloro-2-iodobenzoate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Amidation via EDC/HOBt Coupling

This protocol details the synthesis of N-benzyl-3-chloro-2-iodobenzamide using a carbodiimide-mediated coupling reaction.

Materials and Reagents:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).

  • Add benzylamine (1.1 eq) to the mixture and stir for 5 minutes.

  • Add EDC (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-3-chloro-2-iodobenzamide.

Protocol 3: Reduction to a Primary Alcohol using Borane

This protocol describes the reduction of this compound to (3-chloro-2-iodophenyl)methanol.

Materials and Reagents:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add the borane-THF complex (2.0-3.0 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain (3-chloro-2-iodophenyl)methanol.

Visualizations

Experimental Workflow for Amide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Mixing and Stirring Mixing and Stirring This compound->Mixing and Stirring Benzylamine Benzylamine Benzylamine->Mixing and Stirring EDC EDC EDC->Mixing and Stirring HOBt HOBt HOBt->Mixing and Stirring DCM DCM DCM->Mixing and Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Mixing and Stirring->Reaction Monitoring (TLC) Washing Washing Reaction Monitoring (TLC)->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography N-Benzyl-3-chloro-2-iodobenzamide N-Benzyl-3-chloro-2-iodobenzamide Column Chromatography->N-Benzyl-3-chloro-2-iodobenzamide

Caption: Workflow for amide synthesis.

Inhibition of the Canonical NF-κB Signaling Pathway

G cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR/IL-1R TNFR/IL-1R TNF-α->TNFR/IL-1R IL-1 IL-1 IL-1->TNFR/IL-1R IKK Complex IKK Complex TNFR/IL-1R->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (active) NF-κB (active) NF-κB (p50/p65)->NF-κB (active) Translocation Inhibitor Halogenated Benzamide Derivative Inhibitor->IKK Complex Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: NF-κB pathway inhibition.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-chloro-5-iodobenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals, including SGLT2 inhibitors like Dapagliflozin.[1][2][3][4] The protocols are designed to be scalable for industrial production, focusing on efficiency, yield, and purity.

Overview of Synthetic Strategies

Several synthetic routes for 2-chloro-5-iodobenzoic acid have been developed, starting from different commercially available materials. The choice of a particular route for large-scale synthesis depends on factors such as cost of raw materials, reaction efficiency, scalability, and purity of the final product. The most common strategies are:

  • Sandmeyer Reaction of 5-Amino-2-chlorobenzoic Acid: This is a widely used method that involves the diazotization of 5-amino-2-chlorobenzoic acid followed by treatment with an iodide salt.[5][6] This route is often favored for its high yield and purity in the key transformation step.

  • Direct Iodination of 2-Chlorobenzoic Acid: This method involves the direct iodination of 2-chlorobenzoic acid using an iodinating agent and a catalyst.[7][8] While being a more direct route, it may require careful control of reaction conditions to achieve high selectivity and purity.

  • Multi-step Synthesis from Methyl Anthranilate: This approach involves a sequence of reactions starting from methyl anthranilate, including iodination, a Sandmeyer reaction for the introduction of the chloro group, and subsequent hydrolysis of the ester to the carboxylic acid.[1][9][10][11]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the different large-scale synthesis methods of 2-chloro-5-iodobenzoic acid.

Starting MaterialSynthetic RouteReported YieldReported PurityReference
5-Amino-2-chlorobenzoic acidSandmeyer Reaction93.7%99.6%[5][6]
2-Chlorobenzoic acidDirect Iodination56.25-68.5%≥99.8% (after purification)[7][8]
Methyl AnthranilateMulti-step (Iodination, Sandmeyer, Hydrolysis)64-70% (total)95-98%[1][9]

Experimental Protocols

This section provides a detailed protocol for the large-scale synthesis of 2-chloro-5-iodobenzoic acid via the Sandmeyer reaction of 5-amino-2-chlorobenzoic acid, which offers a high yield and purity.

Protocol: Sandmeyer Reaction for Large-Scale Synthesis of 2-Chloro-5-iodobenzoic Acid

Starting Material: 5-Amino-2-chlorobenzoic acid

Overall Reaction:

Caption: Synthetic route to 2-chloro-5-iodobenzoic acid.

Diagram 2: Experimental Workflow for the Synthesis and Purification

Experimental_Workflow start Start diazotization Diazotization of 5-Amino-2-chlorobenzoic acid start->diazotization iodination Iodination with Potassium Iodide diazotization->iodination workup Aqueous Work-up and Extraction iodination->workup purification Crystallization from Toluene workup->purification product Pure 2-Chloro-5-iodobenzoic acid purification->product

Caption: Workflow for synthesis and purification.

References

Application of Halogenated Benzoic Acids in Agrochemical Synthesis: The Case of Chlorantraniliprole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halogenated benzoic acid derivatives are crucial building blocks in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. Their unique chemical properties, imparted by the presence of halogen substituents, allow for diverse chemical modifications and play a significant role in the biological activity of the final products. This document provides a detailed overview of the application of a specific halogenated benzoic acid derivative, 2-amino-5-chloro-3-methylbenzoic acid, in the synthesis of the commercially significant insecticide, chlorantraniliprole.

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[1] It is highly effective against a variety of chewing pests, particularly Lepidoptera, and some species of Coleoptera, Diptera, and Hemiptera.[1] Its mode of action involves the activation of insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately, the death of the insect.[1] This targeted mode of action makes it selective and relatively safe for non-target organisms.[1]

The synthesis of chlorantraniliprole is a multi-step process that prominently features the coupling of two key intermediates: 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1][2][3] This application note will detail the synthesis of these intermediates and their final condensation to form chlorantraniliprole, providing comprehensive experimental protocols and quantitative data.

Data Presentation

Table 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Nitrationm-Toluic acidFuming nitric acid--30 to 01 - 1020 - 80>97
Hydrogenation3-methyl-2-nitrobenzoic acidHydrogen, CatalystAlcoholic solventRoom Temperature---
Chlorination2-amino-3-methylbenzoic acidChlorine1,2-dichloroethane50383-98.1>95

Table 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Hydrazinolysis2,3-dichloropyridineHydrazine hydrateEthanolReflux---
Cyclization3-chloro-2-hydrazinylpyridineDiethyl maleate, Sodium ethoxideEthanol----
BrominationPyrazolidinone intermediatePhosphorus oxybromideAcetonitrile----
OxidationBrominated pyrazolinePotassium persulfateAcetonitrile----
HydrolysisEthyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylateNaOH, HClMethanol/Water20870>99.5

Table 3: Synthesis of Chlorantraniliprole

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Amide Coupling (via acid chloride)3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideMethanesulfonyl chloride, 3-methylpyridineAcetonitrile-5 to 0-88.795.5
Ring-opening of Benzoxazinone2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one40% aq. MethylamineAcetonitrile25-35---

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

This protocol describes a common method for the synthesis of the key benzoic acid intermediate.

Step 1: Nitration of m-Toluic Acid [4]

  • In a reaction vessel, cool fuming nitric acid to a temperature between -30 and 0°C.

  • Slowly add m-Toluic acid to the cooled nitric acid while maintaining the temperature.

  • Stir the reaction mixture for 1-10 hours at the same temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-methyl-2-nitrobenzoic acid.

  • The crude product can be purified by crystallization from an alcoholic solvent.[4]

Step 2: Hydrogenation of 3-methyl-2-nitrobenzoic acid [4]

  • In a hydrogenation reactor, dissolve 3-methyl-2-nitrobenzoic acid in a suitable alcoholic solvent.

  • Add a hydrogenation catalyst (e.g., Raney nickel or Pd/C).

  • Pressurize the reactor with hydrogen gas.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter off the catalyst and concentrate the solvent to obtain 2-amino-3-methylbenzoic acid.

Step 3: Chlorination of 2-amino-3-methylbenzoic acid [5][6]

  • Suspend 8 g (53 mmol) of 2-amino-3-methylbenzoic acid in 40 g of 1,2-dichloroethane in a reaction flask.[6]

  • Heat the mixture to 50°C with stirring.[5][6]

  • Slowly bubble 4.5 g (63.4 mmol) of chlorine gas through the solution over a period of 3 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter the precipitated solid.

  • Wash the solid with a small amount of cold ethanol and dry to yield 2-amino-5-chloro-3-methylbenzoic acid.[5]

Protocol 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This protocol outlines a common route for the synthesis of the pyrazole carboxylic acid intermediate.[2]

Step 1: Hydrazinolysis of 2,3-dichloropyridine [2]

  • In a round-bottom flask, dissolve 2,3-dichloropyridine in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain (3-chloropyridin-2-yl)-hydrazine.

Step 2: Cyclization with Diethyl Maleate [2]

  • To a solution of sodium ethoxide in ethanol, add the (3-chloropyridin-2-yl)-hydrazine obtained in the previous step.

  • Add diethyl maleate dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product to obtain the pyrazolidinone intermediate.

Step 3: Bromination [2]

  • Dissolve the pyrazolidinone intermediate in acetonitrile.

  • Add a brominating agent, such as phosphorus oxybromide (POBr₃), to the solution.

  • Heat the reaction mixture as required to effect bromination.

  • After the reaction is complete, carefully quench the reaction and isolate the brominated product.

Step 4: Oxidation [2]

  • Dissolve the brominated pyrazoline intermediate in a suitable solvent like acetonitrile.

  • Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈), to the solution.

  • Stir the reaction at an appropriate temperature until the pyrazoline is oxidized to the corresponding pyrazole.

  • Isolate and purify the ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.

Step 5: Hydrolysis [2][7]

  • Dissolve the ethyl ester from the previous step in a mixture of methanol and water.[7]

  • Add a solution of sodium hydroxide and stir the mixture at 20°C for 8 hours.[8]

  • After the hydrolysis is complete, cool the mixture in an ice bath and acidify to pH 2 with hydrochloric acid to precipitate the carboxylic acid.[2][7]

  • Filter the solid, wash with water, and dry to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[7]

  • The product can be further purified by recrystallization from isopropanol.[7]

Protocol 3: Synthesis of Chlorantraniliprole

This protocol describes the final coupling step to produce chlorantraniliprole.

Method A: Direct Amide Coupling [9]

  • In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.

  • Add a base, such as 3-methylpyridine, to the mixture.

  • Cool the reaction mixture to approximately -5°C in an ice-salt bath.

  • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 and 0°C.

  • After the addition is complete, stir the mixture at this temperature for about 15 minutes.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up the reaction by adding water and filtering the precipitated solid.

  • Wash the solid with aqueous acetonitrile and then with acetonitrile.

  • Dry the solid under vacuum to obtain chlorantraniliprole.

Method B: Via Benzoxazinone Intermediate [2]

  • Formation of the Benzoxazinone: React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid in the presence of a dehydrating agent like methanesulfonyl chloride and a base in acetonitrile.[2] The intermediate, 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one, will precipitate.

  • Ring-opening: Suspend the isolated benzoxazinone intermediate in a solvent like acetonitrile. Add a 40% aqueous solution of methylamine dropwise while maintaining the temperature between 25-35°C. Stir until the reaction is complete, then isolate the crude chlorantraniliprole by filtration. The crude product can be purified by recrystallization.[6]

Mandatory Visualization

Synthesis_of_Chlorantraniliprole A 2-amino-5-chloro- 3-methylbenzoic acid S1 Amide Coupling A->S1 Intermediate 1 B 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid B->S1 Intermediate 2 C Chlorantraniliprole S1->C Final Product

Caption: Synthesis of Chlorantraniliprole from key intermediates.

Experimental_Workflow_Chlorantraniliprole start Start reactants Combine Intermediates & Solvent start->reactants add_base Add Base (e.g., 3-methylpyridine) reactants->add_base cool Cool to -5°C add_base->cool add_mscl Add Methanesulfonyl Chloride (dropwise) cool->add_mscl react Stir at -5 to 0°C, then warm to RT add_mscl->react workup Work-up (Add water, filter) react->workup wash Wash Solid workup->wash dry Dry under Vacuum wash->dry end Chlorantraniliprole (Final Product) dry->end

Caption: Experimental workflow for the synthesis of Chlorantraniliprole.

References

Application Notes and Protocols: The Role of 3-Chloro-2-Iodobenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the field of materials science. Its unique substitution pattern, featuring both a chlorine and an iodine atom in proximity to a carboxylic acid group, allows for a range of intermolecular interactions, including hydrogen bonding and halogen bonding. These interactions are pivotal in the rational design and synthesis of novel crystalline materials with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound and its isomers in crystal engineering, a subfield of materials science focused on the design and synthesis of solid-state structures with desired physical and chemical properties.

While specific detailed applications for this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the principles of crystal engineering. The protocols and data presented herein are based on established methodologies for closely related halogenated benzoic acids and serve as a practical guide for researchers exploring the potential of this compound in creating new materials.

Application: Crystal Engineering of Cocrystals

This compound is an excellent candidate for the formation of cocrystals. Cocrystals are multi-component crystals in which different molecular species are held together in a single crystal lattice through non-covalent interactions. The carboxylic acid group readily forms robust hydrogen bonds with suitable acceptor groups, such as those found in pyridines or amides. Simultaneously, the iodine and chlorine atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. The interplay of these interactions allows for the precise control of the supramolecular architecture of the resulting material, influencing properties such as melting point, solubility, and stability.

Key Advantages in Crystal Engineering:
  • Directional Interactions: Both hydrogen and halogen bonds are highly directional, enabling predictable and controlled assembly of molecules in the solid state.

  • Tunable Properties: By selecting appropriate co-formers, the physicochemical properties of the resulting cocrystal can be fine-tuned.

  • Hierarchical Assembly: The presence of multiple functional groups allows for the formation of complex, hierarchical supramolecular structures.

Experimental Protocols

The following protocols are representative of the methods used in the synthesis and characterization of cocrystals involving halogenated benzoic acids.

Protocol for Cocrystal Synthesis by Slow Evaporation

This method is suitable for obtaining high-quality single crystals for X-ray diffraction analysis.

Materials:

  • This compound

  • Co-former (e.g., 3-chloropyridine, 3-bromopyridine)

  • Solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • In a clean glass vial, dissolve equimolar amounts of this compound and the chosen co-former in a minimal amount of the selected solvent. Gentle heating and stirring may be applied to facilitate dissolution.

  • Once a clear solution is obtained, loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Place the vial in a vibration-free environment.

  • Monitor the vial over several days for the formation of crystals.

  • Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette and wash them with a small amount of cold solvent.

  • Dry the crystals on filter paper.

Logical Workflow for Cocrystal Synthesis:

Cocrystal_Synthesis A Weigh Equimolar Reactants B Dissolve in Minimal Solvent A->B Step 1 C Slow Evaporation at Room Temperature B->C Step 2 D Crystal Formation C->D Step 3 E Isolate and Wash Crystals D->E Step 4 F Dry Crystals E->F Step 5

Caption: Workflow for cocrystal synthesis via slow evaporation.

Protocol for Cocrystal Characterization

a) Single-Crystal X-ray Diffraction (SC-XRD):

  • Select a high-quality single crystal and mount it on a goniometer head.

  • Collect diffraction data using a suitable X-ray diffractometer.

  • Solve and refine the crystal structure to determine the molecular arrangement and intermolecular interactions.

b) Powder X-ray Diffraction (PXRD):

  • Grind a small sample of the crystalline material to a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern to confirm the bulk purity and phase of the cocrystal.

c) Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Accurately weigh a small amount of the cocrystal into an aluminum pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow to determine the melting point and enthalpy of fusion.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of cocrystals formed between a generic iodobenzoic acid (Ibz) and various halogenated pyridines (X-py). This data is illustrative of what could be expected for cocrystals of this compound.

CocrystalMelting Point (°C)Enthalpy of Fusion (kJ/mol)Hydrogen Bond Length (Å)Halogen Bond (I···O) Length (Å)
Ibz · 3-chloropyridine< 8431-332.642N/A
Ibz · 3-bromopyridine< 8431-332.643N/A

Note: Data is generalized from studies on related m-iodobenzoic acid cocrystals and serves as a predictive example.

Signaling Pathways and Intermolecular Interactions

In the context of materials science, "signaling pathways" can be interpreted as the specific and directional intermolecular interactions that dictate the self-assembly and final structure of the material. For cocrystals of this compound, the primary interactions are hydrogen bonding and halogen bonding.

Diagram of Intermolecular Interactions:

Intermolecular_Interactions cluster_benzoic_acid This compound cluster_coformer Co-former BA C6H2(Cl)(I)COOH COOH Carboxylic Acid (-COOH) N Nitrogen Atom (in Pyridine) COOH->N Hydrogen Bond (O-H···N) I Iodine (-I) O_carbonyl Carbonyl Oxygen of another molecule I->O_carbonyl Halogen Bond (I···O=C) Cl Chlorine (-Cl) CF Pyridine Derivative

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-chloro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-chloro-2-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this specific transformation. The unique structure of this substrate, featuring steric hindrance, a deactivating carboxylic acid group, and two different halogen atoms, presents distinct challenges that require careful optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

A1: Low or no product formation is a common issue and can typically be traced back to a few key areas. The primary challenge with this compound is its sterically hindered nature due to the ortho-iodo and carboxylic acid groups.

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-iodine bond due to steric hindrance.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the oxidative addition step. N-heterocyclic carbene (NHC) ligands can also be highly effective.

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Using robust ligands can also help stabilize the catalyst in solution.

  • Inappropriate Base: The choice and amount of base are critical. The acidic proton of the carboxylic acid will consume one equivalent of base.

    • Solution: Use at least two, and preferably three or more, equivalents of base. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are common choices. The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system, so screening different bases is recommended.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your target molecule.

  • Protodehalogenation (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of 3-chlorobenzoic acid.

    • Cause: This can be promoted by certain bases, protic solvents (like alcohols), or impurities that can act as a hydride source.

    • Troubleshooting Strategies:

      • Base Selection: Use anhydrous, non-nucleophilic bases. K₃PO₄ or Cs₂CO₃ are often better than hydroxides or alkoxides.

      • Solvent Choice: Employ anhydrous aprotic solvents like dioxane, THF, or toluene.

      • Ligand Choice: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl derived from the boronic acid coupling with itself.

    • Cause: This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this pathway.

    • Troubleshooting Strategies: Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Decarboxylation: The loss of CO₂ from the benzoic acid can occur under harsh basic conditions and high temperatures.

    • Troubleshooting Strategies:

      • Lower the reaction temperature if possible.

      • Screen different bases; sometimes a milder base can prevent this side reaction.

      • Consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-coupling.

Q3: The reaction is selective for the iodine position, but I am concerned about potential reaction at the chlorine site. How can I ensure chemoselectivity?

A3: The reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl. This inherent difference in reactivity is the basis for the chemoselective coupling at the C-I bond. To maintain this selectivity:

  • Control Reaction Temperature: Avoid excessively high temperatures, which can sometimes lead to the coupling of the less reactive aryl chloride.

  • Catalyst and Ligand Choice: Some catalyst systems are more active towards aryl chlorides. For selective coupling at the iodide, standard catalyst systems are often sufficient. If you are using highly active Buchwald-type ligands, it is still expected that the reaction will be highly selective for the iodide.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The challenges arise from a combination of factors:

  • Steric Hindrance: The ortho-position of the iodine and the carboxylic acid group sterically encumber the reaction center, potentially slowing down the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Electronic Effects: The carboxylic acid group is electron-withdrawing, which can influence the reactivity of the aryl halide.

  • Acidity: The carboxylic acid proton will be deprotonated by the base, requiring the use of additional equivalents of base. The resulting carboxylate can also potentially coordinate to the palladium center and inhibit catalysis.

Q2: What is the best catalyst to use for this reaction?

A2: While there is no single "best" catalyst for all Suzuki couplings, for sterically hindered substrates like this, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. Examples include:

  • Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, combined with ligands like SPhos, XPhos, or RuPhos.

  • Pre-catalysts such as XPhos Pd G2 or G3 which are often highly effective.

  • For some systems, Pd(PPh₃)₄ may work, but it is generally less effective for challenging substrates.

Q3: Which solvent system is most appropriate?

A3: Aprotic solvents are generally preferred to minimize side reactions like protodehalogenation. Common choices include:

  • 1,4-Dioxane

  • Toluene

  • Tetrahydrofuran (THF) Often, a mixture of an organic solvent with water is used, as water can aid in dissolving the inorganic base and facilitate the transmetalation step. A typical ratio might be 4:1 or 5:1 organic solvent to water.

Q4: How much base should I use?

A4: Due to the acidic proton of the carboxylic acid, you will need to use more than the typical amount of base. A good starting point is 3 equivalents of base relative to the this compound.

Q5: Can I run this reaction open to the air?

A5: It is strongly advised to run Suzuki coupling reactions under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of the boronic acid, all of which will lower the yield of the desired product.

Data Presentation

Due to the limited availability of specific quantitative data for the Suzuki coupling of this compound in the literature, the following tables present representative data for the coupling of structurally similar substrates (e.g., 2-iodobenzoic acid derivatives and dihaloarenes) to illustrate the effect of different reaction parameters. These conditions should be considered as a starting point for optimization.

Table 1: Illustrative Catalyst/Ligand Systems for Suzuki Coupling of Sterically Hindered Aryl Iodides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012>90
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (3)1,4-Dioxane8018>90
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O902460-80
4PdCl₂(dppf) (3)-K₂CO₃ (3)THF/H₂O801670-85

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields (Representative)

EntryCatalyst SystemBase (equiv)SolventApprox. Yield (%)
1Pd(OAc)₂/SPhosK₃PO₄ (3)Toluene/H₂OHigh
2Pd(OAc)₂/SPhosK₂CO₃ (3)Toluene/H₂OModerate to High
3Pd(OAc)₂/SPhosCs₂CO₃ (3)1,4-DioxaneHigh
4Pd(OAc)₂/SPhosNa₂CO₃ (3)DMF/H₂OModerate

Experimental Protocols

General Protocol for the Selective Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify with 1M HCl to protonate the carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_conditions Condition Issues start Low or No Yield check_catalyst Check Catalyst System (Pd Source + Ligand) start->check_catalyst check_base Evaluate Base (Type and Amount) start->check_base check_conditions Assess Reaction Conditions (Temp., Degassing) start->check_conditions catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive base_insufficient Insufficient Base? check_base->base_insufficient poor_degassing Poor Degassing? check_conditions->poor_degassing temp_low Temperature Too Low? check_conditions->temp_low use_buchwald Use Bulky Ligand (SPhos, XPhos) catalyst_inactive->use_buchwald Yes use_precatalyst Use Pre-catalyst (e.g., G3-XPhos) catalyst_inactive->use_precatalyst Yes increase_base Increase to >3 eq. base_insufficient->increase_base Yes screen_bases Screen Bases (K3PO4, Cs2CO3) base_insufficient->screen_bases No degas_thoroughly Degas Solvents Thoroughly poor_degassing->degas_thoroughly Yes increase_temp Increase Temperature temp_low->increase_temp Yes

Caption: A workflow diagram for troubleshooting low yields.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(I)L (Oxidative Addition Complex) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)(Ar')L (Transmetalation Complex) transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Coupled Product) re->product aryl_iodide This compound aryl_iodide->oa boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Technical Support Center: Purification of Crude 3-Chloro-2-Iodobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-chloro-2-iodobenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The expected melting point of pure this compound is in the range of 153-156 °C. A broad melting range or a melting point significantly lower than this range may indicate the presence of impurities.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include starting materials, regioisomers (such as 2-chloro-3-iodobenzoic acid or 3-chloro-4-iodobenzoic acid), and di-iodinated species (e.g., 3-chloro-2,6-diiodobenzoic acid). The presence of these impurities can affect the crystallization process and the purity of the final product.

Q3: How do I choose a suitable solvent for the recrystallization?

A3: An ideal solvent should dissolve the crude this compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. Based on the properties of similar halogenated benzoic acids, suitable solvent systems could include aqueous ethanol, aqueous isopropanol, or toluene. It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture.

Q4: My purified product is discolored. What could be the cause?

A4: Discoloration in the final product is often due to the presence of colored impurities or degradation products. The use of activated charcoal during the recrystallization process can help remove these colored impurities. However, using an excessive amount of charcoal can lead to a loss of the desired product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but has not nucleated. 3. The compound may have "oiled out".1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Reheat the solution, add a small amount of additional solvent, and cool slowly. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate. 3. Consider a pre-purification step or using activated charcoal to remove some impurities before recrystallization.
Low recovery of the purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. 4. Excessive amount of activated charcoal was used.1. Reduce the amount of solvent used to dissolve the crude product. Cool the filtrate in an ice bath to maximize crystal recovery. 2. Preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to prevent crystallization in the funnel. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Use a minimal amount of activated charcoal necessary to decolorize the solution.
The melting point of the purified product is still low or has a broad range. 1. Incomplete removal of impurities. 2. The crystals were not dried completely. 3. Co-crystallization of impurities with the product.1. Perform a second recrystallization. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. 3. Try a different recrystallization solvent or solvent system.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Appearance Off-white to pale yellow solid
Melting Point 153-156 °C
Density 2.077 g/cm³

Table 2: Solubility of 3-Chlorobenzoic Acid (as an analogue for solvent selection)

Solvent Solubility at 25°C ( g/100 mL) Solubility at Higher Temperatures
Water 0.045Significantly more soluble in hot water.
Ethanol SolubleHighly soluble
Methanol SolubleHighly soluble
Acetone SolubleHighly soluble
Toluene Slightly solubleMore soluble when hot

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Solvent Selection: Based on preliminary tests (see Table 2 for guidance), select a suitable solvent or solvent pair. For this example, an ethanol/water mixture is used.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Filtration: Preheat a filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove the activated charcoal and any insoluble impurities.

  • Crystallization: If a single solvent is used, allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. If a solvent pair is used (e.g., ethanol/water), add the anti-solvent (e.g., hot water) dropwise to the hot ethanolic solution until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes too_much_solvent Too Much Solvent? Boil Off Excess no_crystals->too_much_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization oiled Oiled Out oil_out->oiled Yes oil_out->collect No reheat_add_solvent Reheat, Add More 'Good' Solvent, Cool Slowly oiled->reheat_add_solvent wash_dry Wash with Cold Solvent & Dry collect->wash_dry analyze Analyze Purity (e.g., Melting Point) wash_dry->analyze pure Purity Acceptable? analyze->pure impure Impure Product pure->impure No end End pure->end Yes rerun_recrystallization Rerun Recrystallization (Different Solvent) impure->rerun_recrystallization too_much_solvent->cool induce_crystallization->cool reheat_add_solvent->cool rerun_recrystallization->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Impurity_Purification_Relationship cluster_crude Crude Product cluster_purification Purification Outcome crude_product Crude this compound pure_product Pure this compound crude_product->pure_product Recrystallization impurity_A Isomeric Impurities (e.g., 2-chloro-3-iodobenzoic acid) impurity_A->pure_product Co-crystallization (potential issue) mother_liquor Mother Liquor (Contains Soluble Impurities) impurity_A->mother_liquor Soluble in Cold Solvent impurity_B Di-iodinated Impurities impurity_B->mother_liquor Soluble in Cold Solvent impurity_C Starting Materials impurity_C->mother_liquor Soluble in Cold Solvent

Caption: Logical relationship between impurities and purification outcome in recrystallization.

Technical Support Center: 3-Chloro-2-iodobenzoic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-chloro-2-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and application of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of halogenated benzoic acids, including this compound, often involves electrophilic aromatic substitution or Sandmeyer-type reactions. A primary challenge is controlling the regioselectivity of the iodination step. Consequently, the most common impurities are regioisomers such as 2-chloro-3-iodobenzoic acid and di-iodinated species like 2-chloro-3,5-diiodobenzoic acid. The starting material, 3-chlorobenzoic acid, may also be present if the reaction does not go to completion.

Q2: I am observing significant homocoupling of my alkyne during a Sonogashira reaction with this compound. How can I minimize this side reaction?

A2: Homocoupling, also known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, leading to the formation of a diyne from two molecules of the terminal alkyne. This is primarily caused by the presence of oxygen and the copper(I) co-catalyst. To minimize homocoupling, it is crucial to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Using copper-free Sonogashira protocols is another effective strategy. Additionally, slow addition of the alkyne to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Q3: My Suzuki coupling reaction with this compound is resulting in a significant amount of 3-chlorobenzoic acid. What is causing this dehalogenation?

A3: The formation of 3-chlorobenzoic acid indicates a proto-deiodination side reaction. This can occur when the palladium catalyst reacts with a proton source in the reaction mixture after the oxidative addition step, leading to the replacement of the iodine atom with hydrogen. Potential proton sources can include water, alcohols, or even trace impurities in the reagents or solvents. To mitigate this, ensure all reagents and solvents are anhydrous. The choice of base can also be critical; using a non-hydroxide base like potassium carbonate or cesium carbonate may be beneficial.

Q4: Can this compound undergo decarboxylation?

A4: Yes, halogenated aromatic carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[1] While this compound is relatively stable under typical reaction conditions for cross-coupling, prolonged heating at high temperatures may lead to the loss of the carboxylic acid group, resulting in the formation of 1-chloro-2-iodobenzene. This is a crucial consideration when designing high-temperature reactions.

Troubleshooting Guides

Synthesis of this compound

Problem: Low yield and presence of multiple isomers.

Possible Cause Recommended Solution(s)
Incomplete diazotization of the precursor amine (2-amino-3-chlorobenzoic acid).Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring.
Premature decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation and avoid exposing it to elevated temperatures or direct sunlight.
Formation of regioisomeric iodinated products.Optimize the reaction conditions for the iodination step. This may involve adjusting the temperature, reaction time, and the source of iodine. Purification by fractional crystallization or column chromatography may be necessary to separate isomers.
Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed. The reaction time may need to be extended.
Palladium-Catalyzed Cross-Coupling Reactions

Problem: Low yield of the desired cross-coupled product and formation of byproducts.

Reaction Common Side Reaction Troubleshooting Steps
Suzuki Coupling Proto-deiodination (formation of 3-chlorobenzoic acid)- Use anhydrous solvents and reagents. - Degas the reaction mixture thoroughly. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Use a palladium catalyst with bulky, electron-rich phosphine ligands.
Homocoupling of the boronic acid - Ensure the reaction mixture is rigorously degassed to remove oxygen. - Use a pre-catalyst that is readily reduced to Pd(0).
Sonogashira Coupling Homocoupling (Glaser coupling) of the alkyne - Maintain a strict inert atmosphere (argon or nitrogen). - Use degassed solvents and reagents. - Consider using a copper-free protocol. - Add the alkyne slowly to the reaction mixture.
Heck Reaction Formation of regioisomeric products - Optimize the choice of palladium catalyst and ligand. - Adjust the reaction temperature and time.
Double bond isomerization in the product - Use a suitable base and solvent system. - Minimize the reaction time once the starting material is consumed.

Quantitative Data on Side Reactions

The formation of side products is highly dependent on the specific reaction conditions. The following tables provide representative data on the distribution of products in key reactions.

Table 1: Isomeric Impurities in the Synthesis of a Chloro-iodobenzoic Acid Analogue

Data adapted from a patent for the synthesis of 2-chloro-5-iodobenzoic acid, which is illustrative of the types of isomeric impurities that can form.

Compound Crude Product Composition (%) Purified Product Composition (%)
2-chloro-5-iodobenzoic acid84.21>99.8
2-chlorobenzoic acid (starting material)0.34<0.1
2-chloro-3-iodobenzoic acid (isomer)13.51<0.1
2-chloro-3,5-diiodobenzoic acid (di-iodinated)<0.50<0.5

Table 2: Representative Yields of Side Products in Cross-Coupling Reactions

Yields are illustrative and can vary significantly based on specific substrates, catalysts, and reaction conditions.

Reaction Substrate Coupling Partner Desired Product Yield (%) Major Side Product Side Product Yield (%)
Suzuki Coupling Aryl BromideArylboronic Acid85Dehalogenated Arene5-10
Sonogashira Coupling Aryl IodideTerminal Alkyne90Alkyne Homocoupling Product<5 (under optimized conditions)
Heck Reaction Aryl Iodiden-Butyl Acrylate95Reductive Heck Product2-5

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2-amino-3-chlorobenzoic acid.

Step 1: Diazotization

  • In a flask equipped with a magnetic stirrer, suspend 2-amino-3-chlorobenzoic acid (1.0 eq) in a solution of hydrochloric acid (3.0 eq) in water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • To remove excess iodine, wash the solid with a saturated solution of sodium thiosulfate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for Suzuki Coupling of this compound
  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Amino-3-chlorobenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt iodination Iodination (KI) diazonium_salt->iodination crude_product Crude this compound iodination->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Suzuki_Coupling_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Pd(II)\nIntermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II)\nIntermediate Transmetalation Transmetalation Pd(II)\nIntermediate->Transmetalation Di-aryl Pd(II)\nComplex Di-aryl Pd(II) Complex Transmetalation->Di-aryl Pd(II)\nComplex Reductive\nElimination Reductive Elimination Di-aryl Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Biaryl\nProduct Biaryl Product Reductive\nElimination->Biaryl\nProduct This compound This compound This compound->Oxidative\nAddition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-chloro-2-iodobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Sandmeyer reaction. This reaction involves the diazotization of the corresponding aminobenzoic acid precursor, 2-amino-3-chlorobenzoic acid, followed by the substitution of the diazonium group with iodine.

Q2: What are the typical starting materials and reagents required?

A2: The primary starting material is 2-amino-3-chlorobenzoic acid. Key reagents include sodium nitrite (NaNO₂) for the diazotization step, an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and a source of iodide, typically potassium iodide (KI).

Q3: What are the critical reaction conditions to control for optimal yield?

A3: Temperature control is crucial. The diazotization step must be carried out at low temperatures, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[1] The purity of the starting materials and reagents is also critical to avoid side reactions.

Q4: What are the common side reactions that can lower the yield?

A4: A significant side reaction is the replacement of the diazonium group by a hydroxyl group, leading to the formation of 3-chloro-2-hydroxybenzoic acid.[2][3] Incomplete diazotization or decomposition of the diazonium salt can also lead to the formation of other impurities. Nitration of the aromatic ring can also occur as a competing process.[2][3]

Q5: How can I purify the final this compound product?

A5: The most common method for purification is recrystallization.[4] Suitable solvents for recrystallization need to be determined experimentally, but toluene and ethanol-water mixtures are often good starting points for similar compounds.[5][6] Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Side reactions (e.g., hydroxylation). 4. Loss of product during workup.1. Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and acid. 2. Use the diazonium salt immediately after its formation. Avoid letting it warm up. 3. Add the potassium iodide solution promptly after diazotization. 4. During extraction, use a minimal amount of solvent. When precipitating the product, ensure the solution is sufficiently acidic and cooled to maximize recovery.
Product is a dark oil or tar 1. Reaction temperature was too high. 2. Impure starting materials or reagents. 3. Formation of polymeric byproducts.1. Carefully monitor and control the temperature throughout the reaction, especially during diazotization and the addition of potassium iodide. 2. Use high-purity 2-amino-3-chlorobenzoic acid and fresh reagents. 3. Ensure efficient stirring to prevent localized overheating. Consider diluting the reaction mixture.
Presence of starting material in the final product 1. Incomplete diazotization. 2. Insufficient reaction time for the Sandmeyer reaction.1. Check the stoichiometry of sodium nitrite and acid. Ensure complete dissolution of the starting material before diazotization. 2. Allow the reaction to stir for a sufficient time after the addition of potassium iodide. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of 3-chloro-2-hydroxybenzoic acid byproduct The diazonium salt reacted with water instead of iodide.1. Ensure a sufficient concentration of potassium iodide is present. 2. Maintain a low reaction temperature to minimize the rate of the hydrolysis side reaction.
Difficulty in isolating the product The product is soluble in the workup solvent.1. During precipitation, adjust the pH to the isoelectric point of the carboxylic acid. 2. Use a different solvent for extraction or recrystallization where the product has lower solubility at cold temperatures.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

Disclaimer: This protocol is adapted from the synthesis of a similar isomer, 2-chloro-5-iodobenzoic acid, and should be optimized for the synthesis of this compound.

Step 1: Diazotization of 2-Amino-3-chlorobenzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 2-amino-3-chlorobenzoic acid in 100 mL of 20% aqueous sulfuric acid.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 5.0 g of sodium nitrite in 20 mL of water dropwise, keeping the temperature of the reaction mixture below 5 °C at all times. Stir vigorously during the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.

Step 2: Sandmeyer Iodination

  • In a separate beaker, dissolve 12 g of potassium iodide in 50 mL of water and cool it in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (release of nitrogen gas) should be observed.

  • Allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours.

  • The crude this compound will precipitate as a solid.

Step 3: Workup and Purification

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • To remove unreacted iodine, wash the solid with a 10% sodium bisulfite solution until the filtrate is colorless.

  • Wash the product again with cold water.

  • For purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Effect of Reaction Parameters on Sandmeyer Reaction Yield (Illustrative)
Parameter Variation Typical Effect on Yield Reasoning
Temperature (Diazotization) 0-5 °COptimalMinimizes decomposition of the unstable diazonium salt.
> 10 °CDecreasedIncreased rate of diazonium salt decomposition and side reactions.
NaNO₂ Stoichiometry Stoichiometric to slight excessOptimalEnsures complete conversion of the primary amine to the diazonium salt.
DeficientDecreasedIncomplete diazotization, leaving unreacted starting material.
Acid Concentration Sufficient excessOptimalStabilizes the diazonium salt and prevents azo coupling side reactions.
InsufficientDecreasedMay lead to the formation of diazoamino compounds.
KI Addition Promptly after diazotizationOptimalCompetes effectively with the hydrolysis side reaction.
DelayedDecreasedAllows for a greater degree of diazonium salt decomposition and hydroxylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Iodination cluster_workup Step 3: Workup and Purification A Dissolve 2-amino-3-chlorobenzoic acid in aqueous acid B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min at 0-5 °C C->D F Add diazonium salt solution to KI solution D->F E Prepare cold KI solution E->F G Warm to RT and stir F->G H Filter crude product G->H I Wash with NaHSO₃ and water H->I J Recrystallize I->J K Dry final product J->K sandmeyer_mechanism start Ar-NH₂ diazonium Ar-N₂⁺X⁻ Diazonium Salt start->diazonium NaNO₂, HX 0-5 °C aryl_radical Ar• Aryl Radical diazonium->aryl_radical KI (e⁻ transfer) product Ar-I This compound aryl_radical->product I• troubleshooting_logic start Low Yield or Impure Product check_temp Was diazotization temperature kept at 0-5 °C? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Were high-purity starting materials and fresh reagents used? reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_workup Was the workup procedure followed correctly? workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No temp_yes->check_reagents solution_temp Optimize temperature control. Use an ice-salt bath. temp_no->solution_temp reagents_yes->check_workup solution_reagents Purify starting materials. Use fresh NaNO₂. reagents_no->solution_reagents further_analysis Consider other side reactions (e.g., hydroxylation). workup_yes->further_analysis solution_workup Review extraction and purification steps. workup_no->solution_workup

References

Technical Support Center: Purification of 3-Chloro-2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-chloro-2-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used. These can include:

  • Starting Materials: Unreacted precursors such as 3-chlorobenzoic acid or 2-amino-3-chlorobenzoic acid.

  • Regioisomers: Isomeric forms of the product, such as 2-chloro-3-iodobenzoic acid, 2-chloro-5-iodobenzoic acid, and other positional isomers that can form during the iodination step.[1]

  • Di-iodinated Byproducts: Species such as 2-chloro-3,5-diiodobenzoic acid, which can result from over-iodination of the aromatic ring.[1]

  • Residual Solvents and Reagents: Traces of solvents, catalysts, or other reagents used in the synthesis.

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is a highly effective and commonly used method for purifying substituted benzoic acids. A two-step recrystallization process, similar to that used for the related isomer 2-chloro-5-iodobenzoic acid, can yield high-purity material.[1] This typically involves an initial crystallization from a polar solvent system like acetic acid and water, followed by a second crystallization from a less polar organic solvent like toluene.[1]

Q3: How can I monitor the purity of my this compound during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for assessing the purity of this compound and detecting the presence of impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Q4: Can pH be used to aid in the separation of isomeric impurities?

A4: Yes, adjusting the pH can be a useful strategy. Since substituted benzoic acids are acidic, their solubility is pH-dependent. At a pH below their pKa, they exist in their less soluble neutral form, while at a pH above their pKa, they are in their more soluble ionized form. As isomers may have slightly different pKa values, careful control of pH can be used to selectively precipitate the desired isomer from a solution, leaving more soluble isomeric impurities behind.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling out during recrystallization The solute is melting before it dissolves, or the solvent is too nonpolar for the solute at the boiling point. The cooling rate may be too rapid.- Ensure the boiling point of the solvent is lower than the melting point of this compound. - Add a co-solvent to increase the polarity of the recrystallization medium. - Allow the solution to cool more slowly. Try letting it cool to room temperature on the benchtop before placing it in an ice bath.
No crystals form upon cooling The solution is not supersaturated (too much solvent was added). The solution is supersaturated, but crystallization has not been initiated.- If too much solvent was used, evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. - Add a "seed crystal" of pure this compound to the cooled solution.[2]
Low recovery of purified product Too much solvent was used, leading to significant product loss in the mother liquor. The product is significantly soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper.
Persistent impurities after recrystallization The chosen solvent system is not effective at separating the impurity. The impurity has very similar solubility properties to the desired product.- Try a different solvent or a combination of solvents for recrystallization. For halo-substituted benzoic acids, alcoholic solvents or mixtures with water are often effective. - Consider a multi-step purification approach, such as the two-step recrystallization detailed in the experimental protocols. - For difficult-to-remove isomers, preparative chromatography may be necessary.
Colored impurities remain in the final product The impurities are highly colored and are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.

Experimental Protocols

Two-Step Recrystallization Protocol for Halogenated Iodobenzoic Acids

This protocol is adapted from a validated method for the purification of 2-chloro-5-iodobenzoic acid and is expected to be effective for this compound with minor adjustments as needed.[1]

Step 1: Recrystallization from Acetic Acid/Water

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of glacial acetic acid with gentle heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Precipitation: Slowly add deionized water to the hot acetic acid solution until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with cold deionized water.

  • Drying: Dry the crystals under vacuum.

Step 2: Recrystallization from Toluene

  • Dissolution: Dissolve the partially purified this compound from Step 1 in a minimal amount of toluene by heating the mixture to reflux.

  • Hot Filtration (Optional): If any insoluble material remains, perform a hot filtration.

  • Crystallization: Allow the toluene solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold toluene.

  • Drying: Dry the final product under vacuum to remove any residual toluene.

Quantitative Data

The following table summarizes the purification data for the related isomer, 2-chloro-5-iodobenzoic acid, using the two-step recrystallization protocol. This demonstrates the potential effectiveness of this method.[1]

Purification Stage Purity of 2-chloro-5-iodobenzoic acid (%) Key Impurities Present
Crude Product 96.252-chlorobenzoic acid (0.82%), 2-chloro-3-iodobenzoic acid (2.3%), 2-chloro-3,5-diiodobenzoic acid (0.11%)
After Acetic Acid/Water Recrystallization >98Reduced levels of starting materials and isomeric impurities.
After Toluene Recrystallization >99.8Trace levels of remaining impurities.

Visualizations

experimental_workflow cluster_step1 Step 1: Acetic Acid/Water Recrystallization cluster_step2 Step 2: Toluene Recrystallization crude Crude this compound dissolve1 Dissolve in hot acetic acid crude->dissolve1 add_water Add hot water until cloudy dissolve1->add_water cool1 Cool to form crystals add_water->cool1 filter1 Vacuum filter and wash with cold water cool1->filter1 intermediate Partially purified product filter1->intermediate dissolve2 Dissolve in hot toluene intermediate->dissolve2 Transfer to next step cool2 Cool to form crystals dissolve2->cool2 filter2 Vacuum filter and wash with cold toluene cool2->filter2 final_product High-purity this compound filter2->final_product

Caption: Workflow for the two-step recrystallization of this compound.

troubleshooting_logic start Begin Recrystallization: Dissolve crude product in hot solvent cool Cool the solution start->cool observe Observe for crystal formation cool->observe crystals_form Crystals Form observe->crystals_form Yes no_crystals No Crystals Form observe->no_crystals No filter Filter and dry crystals crystals_form->filter troubleshoot Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent no_crystals->troubleshoot troubleshoot->cool end Pure Product filter->end

Caption: Troubleshooting logic for inducing crystallization.

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-chloro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-chloro-2-iodobenzoic acid in catalytic reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues related to catalyst poisoning and reaction inefficiency.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is sluggish or has failed completely. What are the potential causes and how can I resolve this?

Answer: Low conversion in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to catalyst deactivation or poisoning, side reactions of the substrate, or suboptimal reaction conditions. Here are the primary factors and corresponding troubleshooting steps:

  • Catalyst Poisoning by the Carboxylate Group: The carboxylate anion of your starting material can coordinate with the palladium catalyst, forming a stable, catalytically inactive complex.[1] This is a common deactivation pathway.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the carboxylate group to the palladium center, thus favoring the desired catalytic cycle.[1]

  • Substrate Decarboxylation: Under thermal stress or in the presence of a strong base, this compound can undergo decarboxylation. This side reaction consumes your starting material and can lead to the formation of undesired byproducts.[1]

    • Solution: Utilize milder reaction conditions. This includes lowering the reaction temperature and choosing a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases such as hydroxides.[1]

  • Poor Solubility: The salt form of this compound may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and consequently, slow reaction rates.[1]

    • Solution: A biphasic solvent system, for instance, toluene/water or dioxane/water, can be employed to ensure that both the organic-soluble catalyst and the water-soluble carboxylate are accessible to each other.[1]

  • General Catalyst Poisons: Trace impurities in reagents or solvents can act as potent catalyst poisons. Sulfur compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.

    • Solution: Ensure the use of high-purity reagents and solvents. If sulfur poisoning is suspected, pretreating your reagents or using a scavenger may be necessary.

Representative Data: Effect of Ligand and Base on Suzuki Coupling Yield

EntryLigandBaseTemperature (°C)Yield (%)Observations
1PPh₃NaOH100<10Significant starting material decomposition and low product formation.
2PPh₃K₂CO₃8035Improved yield, but still sluggish reaction.
3SPhosK₂CO₃8085Good conversion, indicating mitigation of carboxylate poisoning.
4XPhosCs₂CO₃7092Excellent yield under milder conditions, minimizing decarboxylation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the appropriate ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Add the degassed solvent mixture (e.g., toluene/water 4:1, 10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Conversion in Suzuki Coupling check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are reaction conditions too harsh? start->check_conditions check_solubility Is the substrate soluble? start->check_solubility check_purity Are reagents and solvents high purity? start->check_purity catalyst_solution Use bulky ligands (SPhos, XPhos) to prevent carboxylate poisoning. check_catalyst->catalyst_solution conditions_solution Lower temperature and use a weaker base (K2CO3, Cs2CO3) to minimize decarboxylation. check_conditions->conditions_solution solubility_solution Employ a biphasic solvent system (e.g., toluene/water). check_solubility->solubility_solution purity_solution Use high-purity materials and consider scavengers for suspected poisons like sulfur. check_purity->purity_solution

Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Byproduct Formation and Low Yields in Heck Reaction

Question: My Heck reaction is producing significant byproducts and the yield of the desired product is low. What could be the cause?

Answer: Byproduct formation in Heck reactions often points to issues with catalyst stability and side reactions of the starting materials.

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is inactive.

    • Solution: Screen different ligands to identify one that forms a more thermally stable palladium complex. Bidentate phosphine ligands can offer greater stability. Consider lowering the reaction temperature and extending the reaction time.

  • Decarboxylation: As with Suzuki coupling, thermal decarboxylation of this compound can be a competing reaction.

    • Solution: Employ milder heating and a weaker base.

Representative Data: Influence of Ligand on Heck Reaction Yield

EntryLigandTemperature (°C)Yield (%)Observations
1PPh₃12025Significant formation of palladium black and byproducts.
2dppf10065Improved catalyst stability and higher yield.
3Xantphos10078Good yield with a thermally stable catalyst system.

Experimental Protocol: Heck Reaction with this compound

  • In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., dppf, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.5 mmol) and the degassed solvent (e.g., DMF or dioxane, 10 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via column chromatography.

Issue 3: Homocoupling and Low Yields in Sonogashira Coupling

Question: I am observing significant homocoupling of my alkyne and low yields of the desired cross-coupled product in my Sonogashira reaction. How can I address this?

Answer: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.

  • Copper-Catalyzed Homocoupling: The copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. A copper-free protocol can eliminate Glaser coupling. If using copper, ensure it is from a high-purity source.

  • Palladium Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or agglomerate, leading to reduced activity.

    • Solution: Use appropriate ligands to stabilize the palladium center. Also, ensure all reagents and solvents are of high purity and are thoroughly degassed.

Representative Data: Effect of Copper on Sonogashira Coupling

EntryCopper Co-catalystAtmosphereYield (%)Homocoupling (%)
1CuI (5 mol%)Air4050
2CuI (5 mol%)Argon7515
3NoneArgon88<5

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., DMF, 10 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction at the desired temperature (e.g., 80 °C) and monitor its progress.

  • Upon completion, work up the reaction as described in the previous protocols.

Logical Diagram for Sonogashira Troubleshooting

start High Homocoupling in Sonogashira check_copper Is a copper co-catalyst being used? start->check_copper check_atmosphere Is the reaction under strictly anaerobic conditions? check_copper->check_atmosphere copper_yes Yes check_copper->copper_yes copper_no No check_copper->copper_no atmosphere_yes Yes check_atmosphere->atmosphere_yes atmosphere_no No check_atmosphere->atmosphere_no solution_copper Consider a copper-free protocol or ensure high-purity CuI and strictly anaerobic conditions. copper_yes->solution_copper solution_no_copper Investigate other potential catalyst poisons in reagents or solvents. copper_no->solution_no_copper atmosphere_yes->solution_copper solution_atmosphere Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas. atmosphere_no->solution_atmosphere

Decision tree for troubleshooting Sonogashira homocoupling.

Frequently Asked Questions (FAQs)

Q1: How does the ortho-carboxylate group in this compound specifically poison the palladium catalyst?

A1: The ortho-carboxylate group can act as a bidentate ligand, chelating to the palladium center. This can form a stable palladacycle that is reluctant to participate in the subsequent steps of the catalytic cycle, such as reductive elimination, thereby sequestering the active catalyst.[1]

Q2: What are the typical impurities in commercially available this compound that could affect my reaction?

A2: The synthesis of halobenzoic acids can sometimes result in isomeric impurities or residual starting materials. For instance, the synthesis of a related compound, 2-chloro-5-iodobenzoic acid, can lead to the formation of 2-chloro-3-iodobenzoic acid as a significant impurity. Such isomers may have different reactivities and can complicate product purification. It is advisable to check the purity of your starting material by techniques like NMR or LC-MS before use.

Q3: Can I use the same catalyst system for Suzuki, Heck, and Sonogashira reactions with this substrate?

A3: While some palladium catalysts are versatile, the optimal catalyst system (including the ligand) often varies depending on the specific reaction type and the coupling partners. For substrates like this compound, where catalyst poisoning by the carboxylate group is a concern, ligand choice is particularly crucial. It is recommended to perform a small-scale screen of different catalyst/ligand combinations to identify the most effective system for your specific transformation.

Q4: My reaction mixture turns black. What does this indicate?

A4: The formation of a black precipitate, commonly referred to as palladium black, is an indication of catalyst decomposition. This happens when the palladium(0) species agglomerates and precipitates out of the solution, rendering it catalytically inactive. This is often caused by high temperatures, inappropriate ligand choice, or the presence of impurities.

Q5: How can I effectively degas my reaction mixture?

A5: Proper degassing is crucial to remove oxygen, which can lead to catalyst deactivation and promote side reactions like Glaser coupling. Common methods include:

  • Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.

  • Sparging: Bubbling an inert gas (like Argon or Nitrogen) through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen.

References

Technical Support Center: Iodination of Chlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iodination of chlorobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during experimentation.

Troubleshooting and FAQs

This section addresses common issues encountered during the electrophilic iodination of chlorobenzoic acids.

Question 1: I am observing very low or no conversion of my chlorobenzoic acid starting material. What are the potential causes and solutions?

Answer: Low conversion is a frequent challenge due to the deactivating nature of both the chlorine atom and the carboxylic acid group on the aromatic ring.[1] Here are the primary causes and troubleshooting steps:

  • Insufficiently Reactive Iodinating System: Molecular iodine (I₂) alone is generally unreactive toward deactivated aromatic rings like chlorobenzoic acid.[2][3] The reaction requires a potent electrophilic iodine species ("I⁺").

    • Solution: Employ a stronger, activated iodinating system. This is typically achieved by using an oxidizing agent in conjunction with iodine.[2][4] Common and effective systems include:

      • Iodine (I₂) with an oxidant like nitric acid (HNO₃), iodic acid (HIO₃), hydrogen peroxide (H₂O₂), or ammonium persulfate.[5][6]

      • Pre-formed electrophilic iodine reagents such as N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH), often activated with a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid.[4][7][8]

  • Inadequate Reaction Conditions: The reaction may require more forcing conditions than the iodination of activated arenes.

    • Solution: Increase the reaction temperature. For instance, procedures for iodinating 2-chlorobenzoic acid often involve heating to 80-85°C.[9] Also, ensure a sufficiently long reaction time, monitoring progress with a suitable technique like TLC or HPLC.[9][10]

  • Catalyst Issues: If using a catalyst (e.g., a Lewis acid or transition metal), it may be inactive or used in insufficient quantity.

    • Solution: Ensure the catalyst is anhydrous and active. For Lewis acids like FeCl₃ or AlCl₃, moisture can cause deactivation.[6] For some protocols, a higher catalyst loading might be necessary to achieve a reasonable reaction rate.[11]

Question 2: My reaction is producing a mixture of isomers (poor regioselectivity). How can I control the position of iodination?

Answer: Controlling regioselectivity is critical. The chlorine and carboxylic acid groups are ortho-, para-, and meta-directing groups, respectively, and their combined electronic and steric effects influence the position of the incoming iodide.

  • Understanding Directing Effects: The electron-withdrawing carboxylic acid group directs incoming electrophiles to the meta position, while the halogen (chloro) is an ortho-, para-director.[4] The outcome depends on the specific chlorobenzoic acid isomer and the reaction conditions.

  • Steric Hindrance: Bulky reagents or directing groups can block access to certain positions. For example, in 2-chlorobenzoic acid, iodination often occurs at the 5-position, which is para to the chlorine and meta to the carboxylic acid, likely due to a combination of electronic and steric factors.[9][12]

  • Choice of Catalyst/Method: Certain catalytic systems offer superior regioselectivity.

    • Solution: Transition-metal-catalyzed C-H activation methods, for example using Iridium or Palladium catalysts, can provide excellent ortho-selectivity to the carboxylic acid group, a result not achievable with classical electrophilic substitution.[11][13] If classical methods are used, carefully select the acid catalyst and solvent system, as these can influence the isomer distribution.

Question 3: I am observing significant side product formation, including di-iodinated species. How can I improve the selectivity for the mono-iodinated product?

Answer: Over-iodination or other side reactions can reduce the yield and complicate purification.

  • Cause - Reaction Too Forcing: High temperatures, long reaction times, or a highly concentrated iodinating agent can lead to the formation of di-iodinated and other byproducts.[12][14]

    • Solution:

      • Control Stoichiometry: Use a carefully controlled amount of the iodinating agent (e.g., 1.0 to 1.1 equivalents for mono-iodination).

      • Optimize Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate and monitor it closely. Stop the reaction once the starting material is consumed to prevent further iodination of the product.[9]

      • Slow Addition: Add the iodinating agent or a key activating reagent (like concentrated H₂SO₄) slowly and with cooling to maintain control over the reaction exotherm and local concentrations.[5]

  • Cause - Substrate Reactivity: The mono-iodinated product can sometimes be more reactive than the starting chlorobenzoic acid, leading to rapid second iodination.

    • Solution: This is less common with deactivated substrates but can be mitigated by using milder reaction conditions or a less reactive iodinating reagent if the initial conversion is efficient enough.

Question 4: The work-up procedure is difficult, and I'm losing a lot of product during purification. What is a reliable method for isolation?

Answer: A robust work-up and purification strategy is essential for obtaining a pure product with good recovery.

  • Quenching Excess Iodine: Residual iodine from the reaction can complicate purification and analysis.

    • Solution: After the reaction is complete, quench any remaining iodine by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the characteristic brown/purple color of iodine disappears.[5][9]

  • Product Isolation: The iodinated chlorobenzoic acid is typically a solid.

    • Solution:

      • Precipitation: Cool the reaction mixture and pour it into ice water to precipitate the crude product.[9][12]

      • Filtration: Collect the solid by filtration and wash it thoroughly with cold water to remove residual acids and salts.

  • Purification:

    • Solution: Recrystallization is the most common and effective method for purifying the final product. Solvents like toluene or ethanol are often used.[9] A hot filtration step after dissolving the crude product can help remove insoluble impurities.[9]

Data Summary Tables

Table 1: Comparison of Iodination Methods for 2-Chlorobenzoic Acid
MethodIodinating AgentOxidant/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
1IodineAmmonium Persulfate / H₂SO₄Acetic Acid80-853Not explicitly stated, but high>99[9]
2IodinePotassium Persulfate / H₂SO₄Acetic Acid903-4Not explicitly stated, but high>99[12]
3IodineSodium Persulfate / H₂SO₄Acetic Acid903-4Not explicitly stated, but high>99[12]
4Iodic Acid (HIO₃)H₂SO₄Acetic Acid / Ac₂O45-502 (+ overnight)~39-83 (for halobenzenes)Not Specified[5]
Table 2: General Iodinating Reagents for Deactivated Arenes
Reagent SystemTypical SubstratesKey FeaturesReference
I₂ / Oxidizing Agent (HIO₃, H₂O₂, HNO₃)Halobenzenes, Nitrobenzene, Benzoic AcidsStrong electrophile generation; requires harsh acidic conditions.[4][5][6]
N-Iodosuccinimide (NIS) / Acid CatalystAnisoles, Anilines, Phenols (more activated)Milder conditions, good for moderately deactivated rings.[4][8]
1,3-diiodo-5,5-dimethylhydantoin (DIH) / CatalystActivated aromaticsHigh regioselectivity with organocatalysts.[7][8]
[Cp*IrCl₂]₂ / NISBenzoic AcidsCatalytic ortho-iodination; mild conditions, no base needed.[13]

Detailed Experimental Protocols

Protocol 1: Iodination of 2-Chlorobenzoic Acid using Iodine and Ammonium Persulfate

This protocol is adapted from a patented industrial process and is suitable for large-scale synthesis.[9]

Materials:

  • 2-Chlorobenzoic acid

  • Acetic acid

  • Iodine

  • Ammonium persulfate

  • Concentrated sulfuric acid (95%)

  • 5% Sodium thiosulfate solution

  • Water

  • Toluene (for recrystallization)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 2-chlorobenzoic acid (1 eq.), acetic acid, and iodine (approx. 0.8 eq.). Stir at room temperature for 30 minutes to form a uniform slurry.

  • Addition of Reagents: Add ammonium persulfate (approx. 1.2 eq.).

  • Acid Addition: Slowly drip concentrated sulfuric acid into the reactor via the addition funnel. Maintain the internal temperature below 60°C during the addition. This step is exothermic.

  • Heating: Once the addition is complete, slowly raise the temperature to 80-85°C and maintain for 3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1%). The dark color of iodine should fade as a pale yellow solid begins to precipitate.

  • Quenching: Cool the reaction mass to 60°C. Slowly add water, maintaining the temperature around 60°C. Then, add 5% sodium thiosulfate solution until the color of any residual iodine is completely discharged.

  • Isolation: Cool the mixture to 15-20°C to allow for complete precipitation of the crude product. Collect the solid by filtration and wash with water.

  • Purification: Take the crude solid in toluene and heat to reflux to dissolve the product. If necessary, treat with charcoal and filter while hot. Slowly cool the toluene solution to 0-10°C to recrystallize the product.

  • Drying: Collect the purified crystals by filtration and dry under vacuum at 50°C to yield 2-chloro-5-iodobenzoic acid.

Protocol 2: General Method for Iodination of Deactivated Arenes using Iodic Acid

This protocol is based on a method for iodinating various deactivated arenes, including halobenzenes.[5]

Materials:

  • Chlorobenzoic acid (1 eq.)

  • Iodic acid (HIO₃) (1 eq.)

  • Glacial acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (95%)

  • Sodium sulfite (Na₂SO₃)

  • Chloroform (for extraction, if needed)

Procedure:

  • Reaction Setup: Suspend iodic acid in a mixture of glacial acetic acid and acetic anhydride in a flask. Add the chlorobenzoic acid with stirring.

  • Acid Addition: Cool the stirred mixture to approximately 5°C in an ice-water bath. Very slowly, add concentrated sulfuric acid dropwise, ensuring the temperature is kept below 10°C.

  • Reaction Progression: Stir the mixture for 1 hour in the ice-water bath, followed by 1 hour at room temperature, and then for 2 hours at 45-50°C. For potentially better yields, continue stirring overnight at room temperature.

  • Work-up: Pour the final reaction mixture into a beaker containing ice-water with dissolved sodium sulfite (a reductant).

  • Isolation (Solid Product): If a solid precipitates, collect it by filtration. Wash the solid well with cold water until the filtrate is neutral. Air-dry the crude product in the dark.

  • Isolation (Oily Product): If the product is an oil, extract it with chloroform (3x). Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable organic solvent or by vacuum distillation for liquids.

Visual Guides: Workflows and Mechanisms

Troubleshooting Workflow

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization I2 I₂ (Molecular Iodine) I_plus "I⁺" (Potent Electrophile) I2->I_plus Oxidant Oxidant (e.g., HIO₃, H₂SO₄) Oxidant->I_plus ArH Chlorobenzoic Acid (Ar-H) sigma_complex σ-complex (Arenium Ion) [Resonance Stabilized] I_plus->sigma_complex ArH->sigma_complex Slow, Rate- Determining Step Base Base (e.g., H₂O, HSO₄⁻) ArI Iodinated Product (Ar-I) sigma_complex->ArI Fast H_Base Protonated Base (e.g., H₃O⁺) Base->sigma_complex

References

Technical Support Center: Reactions Involving 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-iodobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound and related compounds are irritants. Always handle them in a well-ventilated area or a fume hood.[1] Personal protective equipment (PPE) is mandatory, including:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat is essential. For larger quantities, consider additional protective clothing.

In case of accidental contact:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2][3]

  • Skin: Wash off immediately with soap and plenty of water.[3]

  • Inhalation: Move to fresh air. If you experience breathing difficulties, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse your mouth with water and seek immediate medical attention.

Q2: My Suzuki coupling reaction using this compound has a low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in Suzuki couplings are a frequent issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing side reactions like homocoupling of the boronic acid.[3][4][5]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can improve yields by promoting the oxidative addition step.[3] If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species, which can sometimes be inefficient.[5] Consider using a Pd(0) source or a pre-catalyst.

  • Base Selection: The base activates the boronic acid for transmetalation.[3][6] Commonly used bases include K₂CO₃, Na₂CO₃, and K₃PO₄.[3] For difficult couplings, a stronger base like K₃PO₄ may be necessary.[3]

  • Solvent System: The solvent can significantly impact the reaction. A mixture of an organic solvent and water (e.g., THF/water, dioxane/water) is often used.[7] Ensure proper mixing, especially in biphasic systems, by using a high stirring rate.[5]

  • Reaction Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier, but be aware that it can also lead to increased side reactions.[3]

  • Side Reactions:

    • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene.[5] Using a more stable boronic ester (e.g., a pinacol ester) or less harsh reaction conditions might help.[3][5]

    • Homocoupling: The self-coupling of the boronic acid is often caused by the presence of oxygen.[3][5] Thoroughly degassing your solvents is critical.[5]

Q3: I see multiple spots on my TLC plate after the reaction, and they are very close together. How can I improve the purification?

A3: Closely running spots on a TLC plate indicate that your product and impurities have similar polarities, which can make purification challenging.[7] Here are some strategies:

  • Acid-Base Extraction: Since your starting material is a carboxylic acid, you can use an acid-base extraction during the workup to remove any unreacted starting material. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product will likely remain in the organic layer, while the unreacted this compound will be deprotonated and move into the aqueous layer.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. A patent for the related compound 2-chloro-5-iodobenzoic acid suggests recrystallization from a mixture of acetic acid and water, followed by a second recrystallization from toluene.[8] You may need to screen different solvent systems to find the optimal one for your specific product.

  • Column Chromatography Optimization: If you must use column chromatography, try using a less polar solvent system to increase the separation between your spots. You could also try a different stationary phase, such as alumina.

Troubleshooting Guides

Issue: Persistent Yellow/Brown Color in the Organic Layer After Workup
  • Possible Cause: Residual iodine from the starting material.

  • Solution: During the aqueous wash step of your workup, wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate or sodium sulfite.[8] This will reduce the iodine to colorless iodide ions, which will be extracted into the aqueous layer.

Issue: Difficulty Removing Palladium Residues
  • Possible Cause: The palladium catalyst can sometimes be difficult to remove completely by standard filtration or chromatography.

  • Solution: After the initial workup, you can try stirring the crude product in a solvent with a scavenger resin designed to bind palladium. Alternatively, filtering the crude product through a plug of Celite® or silica gel can sometimes help remove finely dispersed palladium particles.

Experimental Protocols

General Workup Procedure for a Suzuki Coupling Reaction
  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water or brine.

    • (Optional) A 5-10% aqueous solution of sodium thiosulfate if residual iodine is present.[8]

    • (Optional) A saturated aqueous solution of sodium bicarbonate to remove any unreacted this compound.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Recrystallization Protocol for Purification

This protocol is adapted from a procedure for the related 2-chloro-5-iodobenzoic acid and may require optimization for your specific product.[8]

  • First Recrystallization (Acetic Acid/Water):

    • Dissolve the crude product in a minimal amount of hot acetic acid.

    • Slowly add water until the solution becomes cloudy.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry thoroughly.

  • Second Recrystallization (Toluene):

    • Dissolve the purified product from the first recrystallization in a minimal amount of hot toluene.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Data Presentation

Table 1: Common Solvents and Bases for Suzuki Coupling Reactions

Solvent SystemCommon BasesNotes
Toluene/WaterK₂CO₃, Na₂CO₃, KFA common biphasic system. Good for many standard Suzuki couplings.
Dioxane/WaterK₃PO₄, Cs₂CO₃Often used for more challenging couplings that require higher temperatures or stronger bases.[3]
THF/WaterK₂CO₃, K₃PO₄A good general-purpose solvent system.[7]
DMF or DMAc (no water)Cs₂CO₃Can be effective for substrates with poor solubility in other solvents.

Visualizations

Workup_Workflow cluster_0 Reaction Completion cluster_1 Workup cluster_2 Purification Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Cool to RT Dilute Dilute with Organic Solvent Quench->Dilute Wash Aqueous Wash (Water/Brine, Optional Na2S2O3, Optional NaHCO3) Dilute->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure Product Purify->Final

Caption: A general experimental workflow for the workup and purification of reaction products.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Inert Check Inert Atmosphere Start->Inert Catalyst Optimize Catalyst/ Ligand Start->Catalyst Base Screen Bases (e.g., K3PO4) Start->Base Solvent Change Solvent/ Improve Mixing Start->Solvent Temp Adjust Temperature Start->Temp Proto Address Protodeboronation (Use Boronic Ester) Start->Proto Homo Prevent Homocoupling (Degas Solvents) Start->Homo Result Improved Yield

Caption: A logical troubleshooting guide for addressing low yields in Suzuki coupling reactions.

References

Technical Support Center: Monitoring Transformations of 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions involving this compound?

A1: The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the carboxylic acid to its more volatile ester form.[2] The choice of method depends on the reaction type, available equipment, and the need for quantitative versus qualitative data.

Q2: How can I choose the best monitoring technique for my specific reaction?

A2:

  • For rapid, qualitative checks: TLC is the fastest and most cost-effective method to quickly determine the presence of starting material and the formation of new products.[3]

  • For quantitative analysis and purity assessment: HPLC is ideal for separating complex mixtures and quantifying the concentration of reactants, products, and impurities with high precision.[1]

  • For structural confirmation and real-time monitoring: NMR spectroscopy provides detailed structural information about the compounds in the reaction mixture and can be used for kinetic studies without the need for sample workup.[4][5]

Q3: What are the typical transformations for this compound?

A3: Due to its structure, this compound is a versatile building block. The highly reactive iodine atom is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[6] The carboxylic acid group can be readily converted into esters, amides, or other derivatives.[6]

Q4: How do the properties of this compound and its products affect analysis?

A4: The carboxylic acid group makes the starting material and acidic products polar, which influences their solubility and chromatographic behavior. They tend to "streak" or "tail" on silica gel TLC plates. Adding a small amount of acetic acid to the TLC eluent can improve peak shape.[3] For GC analysis, the low volatility of the carboxylic acid necessitates derivatization to an ester.

Troubleshooting Guides

This section addresses specific issues that may arise during common transformations of this compound.

Guide 1: Suzuki-Miyaura Coupling Reactions

Q: My Suzuki coupling reaction is sluggish or shows no conversion of the this compound. What should I do?

A: Low reactivity in Suzuki couplings involving 2-halobenzoic acids is a common problem, often due to the steric hindrance from the ortho-carboxylate group.[7]

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Oxidative Addition The palladium catalyst may struggle to insert into the carbon-iodine bond due to steric bulk. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate this step.[7]
Catalyst Deactivation The catalyst may be deactivated during the reaction. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst degradation and side reactions like boronic acid homocoupling.[8]
Base Incompatibility The choice of base is critical. Strong bases like cesium carbonate or potassium phosphate are often effective. The base must be sufficiently strong to facilitate the transmetalation step.[9][10]
Poor Solubility The reactants may not be fully dissolved in the chosen solvent. A solvent system like 1,4-dioxane/water or toluene/water is often used. Ensure vigorous stirring to overcome solubility issues.[9]

Q: My TLC/HPLC analysis shows multiple unexpected spots/peaks. What are these byproducts?

A: Common side reactions in Suzuki couplings can lead to multiple products.

Potential Byproduct Identification & Cause
Homocoupling Product A biphenyl species formed from two molecules of the boronic acid coupling together. This is often caused by the presence of oxygen. It can be minimized by thoroughly degassing the reaction mixture.[8]
Dehalogenated Starting Material The this compound is reduced to 3-chlorobenzoic acid. This can occur if there are sources of hydride in the reaction mixture (e.g., from certain solvents or bases).[8]
Protodeborylation Product The boronic acid is replaced by a hydrogen atom. This is often an issue with unstable boronic acids, particularly under basic conditions.
Guide 2: Heck Coupling Reactions

Q: My Heck reaction shows low yield and the formation of isomers. How can I optimize it?

A: The Heck reaction can be sensitive to reaction conditions, and side reactions are common.

Potential Cause Troubleshooting Steps & Recommendations
Low Reactivity Aryl iodides are typically very reactive in Heck couplings.[11] If reactivity is still low, consider increasing the temperature or screening different palladium catalysts and ligands. A high ligand-to-palladium ratio can sometimes inhibit the reaction.[12]
Alkene Isomerization The double bond in the product can migrate, leading to a mixture of regioisomers. This is a reversible process involving β-hydride elimination. Adding a strong base or silver salts can facilitate the desired reductive elimination and minimize isomerization.[13]
Steric Hindrance The bulky ortho-substituents on the benzoic acid may hinder the reaction. Using specific ligands designed for sterically hindered substrates can improve yields.
Guide 3: Esterification Reactions

Q: My Fischer esterification of this compound is incomplete. How can I drive it to completion?

A: Fischer esterification is an equilibrium-limited reaction.[14]

Potential Cause Troubleshooting Steps & Recommendations
Equilibrium Not Shifted To favor product formation, use a large excess of the alcohol (which can also serve as the solvent) or remove the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[15]
Insufficient Catalyst A strong acid catalyst like sulfuric acid (H₂SO₄) is required. Ensure a sufficient catalytic amount is used.
Steric Hindrance The ortho-iodo and chloro groups can slow the reaction rate. Increase the reaction time and/or temperature to overcome this hindrance.[14]
Experimental Protocols & Data Presentation
Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction

Methodology:

  • Plate Preparation: Use silica gel 60 F254 plates.[16] Draw a baseline in pencil approximately 1 cm from the bottom.

  • Solvent System: For carboxylic acids, a polar solvent system with an acidic additive is recommended to prevent streaking. A common system is Ethyl Acetate / Hexane (e.g., 1:2) with 1% acetic acid.[3]

  • Spotting: On the baseline, spot three lanes:

    • Lane 1 (SM): A dilute solution of the starting material, this compound.

    • Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top.[17]

    • Lane 3 (RM): The reaction mixture.

  • Development: Place the plate in a TLC chamber saturated with the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm.[16]

  • Analysis: The disappearance of the starting material spot in the 'RM' lane and the appearance of a new, typically less polar product spot, indicates reaction progress. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.

Data Interpretation:

Compound Expected Rf Value (Qualitative) Appearance under UV (254 nm)
This compoundLow (e.g., 0.2)Dark spot
Boronic AcidVaries (often polar)Dark spot
Suzuki ProductHigher than SM (e.g., 0.5)Dark spot
Protocol 2: HPLC Monitoring of an Esterification Reaction

Methodology:

  • Sample Preparation: At various time points (e.g., 0h, 1h, 3h, 6h), withdraw a small aliquot (~50 µL) of the reaction mixture. Quench the reaction by diluting it in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent mixture. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid is common for separating benzoic acid derivatives.[18] For example, start with 30% acetonitrile and ramp up to 90%.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both reactant and product absorb (e.g., 254 nm or 280 nm).

  • Analysis: Monitor the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the ester product over time. The percent conversion can be calculated from the relative peak areas.

Quantitative Data Summary:

Time Point Retention Time (min) - Starting Material Peak Area - Starting Material Retention Time (min) - Product Peak Area - Product % Conversion
0 h4.51,500,000-00%
1 h4.5950,0008.2580,000~38%
3 h4.5310,0008.21,250,000~81%
6 h4.5< 50,0008.21,520,000>96%
Protocol 3: ¹H NMR Monitoring of Reaction Progress

Methodology:

  • Sample Preparation: Take an aliquot from the reaction. If the reaction is in a deuterated solvent, it can be analyzed directly in an NMR tube. If not, evaporate the solvent from the aliquot and redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Monitor the disappearance of characteristic proton signals of the starting material and the appearance of new signals corresponding to the product. Aromatic protons (aryl-H) typically appear in the 6.5-8.0 ppm region.[19] The integration of these peaks can be used to determine the relative amounts of reactant and product.[5]

Data Interpretation:

Compound Characteristic ¹H NMR Signal (ppm) Integration Change Over Time
This compoundAromatic protons (e.g., doublet at ~7.9 ppm)Decreases
Product (e.g., Suzuki product)New aromatic proton signalsIncreases

Visualizations

Caption: General workflow for monitoring reaction progress.

Caption: Troubleshooting logic for common reaction issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-2-iodobenzoic Acid and Other Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, halobenzoic acids serve as pivotal building blocks for the synthesis of complex molecular architectures. The strategic placement and nature of halogen substituents on the benzoic acid scaffold profoundly influence their chemical reactivity, offering a versatile toolkit for synthetic chemists. This guide provides an objective comparison of the reactivity of 3-chloro-2-iodobenzoic acid with other halobenzoic acids, supported by established chemical principles and representative experimental data.

Introduction to Halobenzoic Acid Reactivity

The reactivity of halobenzoic acids is primarily dictated by the interplay of several factors:

  • The nature of the halogen: The identity of the halogen atom (I, Br, Cl, F) is a critical determinant of reactivity, particularly in cross-coupling and nucleophilic substitution reactions. The differing electronegativity and carbon-halogen bond strengths among the halogens lead to distinct reactivity profiles.

  • The position of the substituents: The regiochemistry of the halogen and carboxylic acid groups on the benzene ring influences steric hindrance and electronic effects, which in turn affect the accessibility and reactivity of the reaction centers.

  • The reaction type: The specific chemical transformation being performed (e.g., palladium-catalyzed cross-coupling vs. nucleophilic aromatic substitution) will favor different halogenated substrates.

This guide will focus on two of the most common and synthetically valuable reaction classes for halobenzoic acids: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNAr).

Comparative Data on Halobenzoic Acid Reactivity

To facilitate a clear comparison, the following tables summarize key data points related to the reactivity of various halobenzoic acids.

Table 1: Physicochemical Properties and Acidity of Selected Halobenzoic Acids

The acidity of a halobenzoic acid, indicated by its pKa value, is influenced by the electronic effects of the halogen substituent. Generally, electron-withdrawing groups increase the acidity of the carboxylic acid.

CompoundCAS NumberMolecular FormulapKa
This compound123278-03-5C₇H₄ClIO₂No data found
2-Iodobenzoic acid88-67-5C₇H₅IO₂2.86
3-Iodobenzoic acid618-51-9C₇H₅IO₂3.85
4-Iodobenzoic acid619-58-9C₇H₅IO₂4.04
2-Chlorobenzoic acid118-91-2C₇H₅ClO₂2.94
3-Chlorobenzoic acid535-80-8C₇H₅ClO₂3.82[1]
4-Chlorobenzoic acid74-11-3C₇H₅ClO₂3.98
2-Bromobenzoic acid88-65-3C₇H₅BrO₂2.85
3-Bromobenzoic acid585-76-2C₇H₅BrO₂3.81
4-Bromobenzoic acid586-76-5C₇H₅BrO₂3.97

Note: pKa values can vary slightly depending on the experimental conditions.

Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of the aryl halide is highly dependent on the halogen.[2]

Halogen SubstituentGeneral Reactivity TrendExpected Relative Reaction RateRationale
Iodo (e.g., in this compound)HighestFastestThe C-I bond is the weakest among the carbon-halogen bonds, facilitating easier oxidative addition of the palladium catalyst.[2]
BromoHighFastThe C-Br bond is weaker than the C-Cl bond, leading to a faster reaction rate compared to chloro-substituted analogs.
Chloro (e.g., in this compound)Moderate to LowSlowestThe C-Cl bond is the strongest, requiring more forcing reaction conditions (e.g., specialized ligands, higher temperatures) for efficient coupling.[3]

For this compound, the iodine at the 2-position is expected to be significantly more reactive in Suzuki-Miyaura coupling than the chlorine at the 3-position. This differential reactivity allows for selective functionalization at the iodo-substituted position.

Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex). The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[4] In many cases, the reactivity order of halogens as leaving groups in SNAr reactions is the reverse of that observed in Suzuki-Miyaura coupling.[5]

Halogen SubstituentGeneral Reactivity Trend (with strong activating groups)Expected Relative Reaction RateRationale
FluoroHighestFastestFluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The formation of the Meisenheimer complex is often the rate-determining step.[5]
ChloroHighFastChlorine is a good leaving group and its electronegativity contributes to the activation of the aromatic ring towards nucleophilic attack.
BromoModerateModerateBromine is a good leaving group, but its lower electronegativity compared to chlorine makes the carbon atom slightly less electrophilic.
IodoLowestSlowestIodine is the best leaving group in terms of bond strength, but its lower electronegativity makes the initial nucleophilic attack less favorable, which is often the rate-determining step.

For this compound, the presence of the electron-withdrawing carboxylic acid group and the two halogens activates the ring for SNAr. The relative reactivity of the chloro and iodo substituents would depend on the specific nucleophile and reaction conditions.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for comparing the reactivity of different halobenzoic acids.

Representative Protocol: Suzuki-Miyaura Coupling of a Halobenzoic Acid with Phenylboronic Acid

Materials:

  • Halobenzoic acid (e.g., this compound, 2-bromobenzoic acid, or 3-chlorobenzoic acid) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Halobenzoic Acid - Phenylboronic Acid - Base (K₂CO₃) - Pd Catalyst & Ligand B Add Solvents: - 1,4-Dioxane - Water A->B C Inert Atmosphere: (N₂ or Ar) B->C D Heating (80-100 °C) C->D E Reaction Monitoring (TLC/HPLC) D->E F Quenching (add Water) E->F G Extraction (Ethyl Acetate) F->G H Drying & Concentration G->H I Purification (Chromatography) H->I J Final Product I->J

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Halobenzoic Acid Reactivity

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_bond Bond Properties cluster_reaction_type Reaction Type Reactivity Halobenzoic Acid Reactivity Inductive Inductive Effect (-I of Halogen) Reactivity->Inductive Resonance Resonance Effect (+M of Halogen) Reactivity->Resonance Ortho Ortho Effect (Steric Hindrance) Reactivity->Ortho Bond_Strength C-X Bond Strength (I < Br < Cl < F) Reactivity->Bond_Strength Suzuki Suzuki Coupling Reactivity->Suzuki SNAr SNAr Reactivity->SNAr

Caption: Key factors influencing the chemical reactivity of halobenzoic acids.

Conclusion

The reactivity of this compound and its analogs is a nuanced subject, heavily dependent on the specific reaction conditions and the desired transformation. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the iodo substituent of this compound will be the primary site of reaction due to the lability of the C-I bond. In contrast, for nucleophilic aromatic substitution reactions, the outcome is less straightforward and is influenced by the interplay of the electronic effects of all substituents.

This guide provides a foundational understanding for researchers to make informed decisions in the selection of appropriate halobenzoic acid building blocks for their synthetic endeavors. The provided experimental protocol serves as a starting point for the systematic evaluation and comparison of the reactivity of these versatile compounds.

References

A Comparative Guide to the Analysis of 3-Chloro-2-iodobenzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of synthetic intermediates is paramount. Halogenated benzoic acids, such as 3-chloro-2-iodobenzoic acid, are valuable building blocks, particularly in cross-coupling reactions that form the backbone of many complex molecules. This guide provides a comparative analysis of this compound and a key alternative, 3-chlorobenzoic acid, with a focus on their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Performance Comparison in Synthetic Applications

The utility of halogenated benzoic acids in organic synthesis is largely dictated by the nature of the halogen substituent. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl.[1] This hierarchy is a consequence of the bond dissociation energies, with the weaker carbon-iodine bond facilitating the rate-determining oxidative addition step in the catalytic cycle.

Therefore, This compound is expected to be significantly more reactive at the 2-position (the site of the iodine atom) in cross-coupling reactions compared to 3-chlorobenzoic acid . This allows for selective functionalization at the iodo-position under milder reaction conditions, potentially leading to higher yields and cleaner reactions. The chlorine substituent, being less reactive, can be retained for subsequent transformations. This differential reactivity is a key advantage in multi-step syntheses.

While specific experimental data for a direct comparison of these two molecules in a cross-coupling reaction was not found within the scope of this search, the established principles of aryl halide reactivity provide a strong basis for predicting their relative performance.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and 3-chlorobenzoic acid is presented below.

PropertyThis compound3-Chlorobenzoic Acid
CAS Number 123278-03-5[2]535-80-8[3]
Molecular Formula C₇H₄ClIO₂C₇H₅ClO₂[3]
Molecular Weight 282.46 g/mol 156.57 g/mol [3]
Appearance Not specifiedWhite solid[4]
Melting Point Not specified154 °C[4]
Boiling Point Not specified275 °C[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Sample Preparation:

  • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Analysis:

  • The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule.

  • For this compound, one would expect to see signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing effects of the chloro, iodo, and carboxylic acid groups.

  • A broad singlet corresponding to the carboxylic acid proton is also expected, typically at a downfield chemical shift.

¹³C NMR Analysis:

  • The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • The chemical shifts of the aromatic carbons will be influenced by the attached halogens and the carboxyl group. The carbon bearing the iodine atom is expected to be at a relatively upfield position compared to the other halogenated carbon due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[5]

  • For electrospray ionization (ESI), the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonia (for negative ion mode) can improve ionization efficiency.

Analysis:

  • Molecular Ion Peak: The mass spectrum should display a molecular ion peak corresponding to the mass of the molecule. For this compound, this would be at an m/z of approximately 282.

  • Isotopic Pattern: A key feature will be the isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Iodine is monoisotopic (¹²⁷I). This will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which can be used to confirm the presence of chlorine.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[6]

Visualizing Synthetic Pathways and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate a key synthetic application of this compound and a general workflow for its analysis.

Suzuki_Miyaura_Coupling A This compound C Pd Catalyst Base A->C B Arylboronic Acid B->C D Coupled Product C->D

Caption: Suzuki-Miyaura coupling of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Synthesized Product B Dissolution in Deuterated Solvent A->B C Dilution in Volatile Solvent A->C D NMR Spectroscopy B->D E Mass Spectrometry C->E F Structure Confirmation D->F E->F G Purity Assessment F->G

Caption: General analytical workflow for product characterization.

References

A Comparative Guide to Purity Validation of 3-Chloro-2-Iodobenzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key starting materials like 3-chloro-2-iodobenzoic acid is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Purity Assay

HPLC is a cornerstone technique for purity and impurity profiling in the pharmaceutical industry. Its high resolution, sensitivity, and robustness make it ideal for separating the main component from structurally similar impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-17 min: 85% B

    • 17-18 min: 85% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 230 nm.

  • Standard Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Purity Calculation: The purity is determined by area normalization. The peak area of the main component is expressed as a percentage of the total area of all observed peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (1.0 mg/mL) A->B C Vortex & Sonicate to Dissolve B->C D Equilibrate HPLC System & Column C->D Transfer to Autosampler E Inject Sample (5 µL) D->E F Gradient Elution (25 min run) E->F G Detect at 230 nm F->G H Integrate Peaks in Chromatogram G->H Acquire Data I Calculate Purity via Area Normalization H->I J Generate Report I->J

Fig. 1: Experimental workflow for HPLC purity validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer different advantages and can be used for orthogonal validation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and thermally stable compounds. Derivatization may be required for polar molecules like carboxylic acids to increase their volatility. GC-MS provides excellent separation efficiency and definitive identification of impurities through mass spectra.

  • Quantitative NMR (qNMR): A primary analytical method that allows for direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on a certified internal standard and the principle that the NMR signal area is directly proportional to the number of nuclei. This method provides a highly accurate "absolute" purity value.

Performance Data Comparison

The following table summarizes the performance of HPLC compared to GC-MS and qNMR for the analysis of this compound. Data is representative of typical results for this class of compound.

ParameterHPLC-UV GC-MS (with derivatization) qNMR (400 MHz)
Principle Chromatographic separation based on polarity, UV detection.Chromatographic separation based on volatility, MS detection.Spectroscopic measurement of nuclear spin transitions.
Typical Purity Result 99.85% (Area Normalization)99.80% (Area Normalization)99.7% ± 0.2% (Absolute Purity)
Limit of Quantitation (LOQ) ~0.05%~0.01%~0.1%
Analysis Time per Sample ~25 minutes~30 minutes~15 minutes
Primary Use Case Routine QC, impurity profiling, stability testing.Identification of volatile impurities, confirmation of identity.Purity of reference standards, absolute quantification.
Strengths High resolution, robust, widely available, good for non-volatile impurities.High sensitivity, definitive impurity identification via mass spectra.No specific reference standard needed, high precision, non-destructive.
Limitations Requires a reference standard for identity confirmation, co-elution possible.Requires derivatization for this compound, not suitable for non-volatile impurities.Lower sensitivity than chromatographic methods, complex spectra for mixtures.

Conclusion and Recommendations

For the routine quality control and purity validation of this compound, RP-HPLC is the recommended method . Its high resolving power, robustness, and suitability for separating polar, non-volatile compounds make it ideal for detecting process-related impurities and degradation products.

GC-MS serves as an excellent orthogonal technique, particularly for identifying unknown volatile or semi-volatile impurities that may not be detected by HPLC. Its strength lies in structural elucidation rather than routine purity assessment for this specific analyte.

qNMR is the gold standard for certifying reference materials or for obtaining a highly accurate, absolute purity value without reliance on a pre-certified standard of this compound. It is best employed for primary standard qualification rather than high-throughput sample analysis.

In a comprehensive validation strategy, HPLC should be used for primary purity testing, while techniques like GC-MS and qNMR can be employed for orthogonal verification and in-depth impurity characterization to ensure the highest quality of the material.

A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. For drug development and materials science, the selective functionalization of polyhalogenated aromatic compounds is of particular interest. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of 3-chloro-2-iodobenzoic acid, a substrate featuring two different halogen atoms, with arylboronic acids. The choice of catalyst is critical in achieving high yields and chemoselectivity, preferentially reacting at the more labile carbon-iodine bond over the carbon-chlorine bond.

Performance Comparison of Palladium Catalysts

Direct comparative studies on this compound are limited in readily available literature. However, by examining data from reactions with structurally similar dihaloarenes, we can infer the relative performance of common palladium catalyst systems. The following table summarizes the performance of three widely used palladium catalysts in Suzuki-Miyaura coupling reactions of dihaloarenes, which can serve as a predictive guide for the coupling of this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012Good[1]
PdCl₂(dppf)dppfK₂CO₃DME802High[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016High[1]

Note: The yields reported as "Good" and "High" are based on literature for the Suzuki-Miyaura coupling of 2,5-diiodopyrazine with phenylboronic acid, a dihalo-heterocyclic compound.[1] This data is presented as a qualitative guide to the relative efficacy of these catalyst systems for dihalo-substrates. The reactivity of this compound may vary. In polyhalogenated compounds, the differential reactivity of the halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions generally allows for selective functionalization.[2] For this compound, the reaction is expected to occur selectively at the carbon-iodine bond.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for the specific case of this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and catalysts.[1]

Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (e.g., this compound, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.

Protocol using Pd(OAc)₂ and SPhos Ligand

This protocol is adapted for a catalyst system known for its high activity with challenging substrates.[1]

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Add potassium phosphate (K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental and Catalytic Cycle Workflow

The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling reaction and the underlying catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst setup Assemble Reaction: - Inert Atmosphere - Add Solvent catalyst->setup heating Heat & Stir setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography or Recrystallization extraction->purification product Isolated Product purification->product

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic_Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)(I)L₂ Pd0->PdII_halide Oxidative Addition (Ar-I) PdII_boronate Ar-Pd(II)(Ar')L₂ PdII_halide->PdII_boronate Transmetalation (Ar'-B(OH)₂) PdII_boronate->Pd0 Reductive Elimination (Ar-Ar') ArI This compound ArBOH2 Arylboronic Acid ArAr Coupled Product

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Biological Activity Screening of Halogenated Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various halogenated benzoic acid analogs, with a focus on their antimicrobial and anticancer potential. The information presented is collated from multiple studies to offer a broader perspective on the structure-activity relationships of this class of compounds. While direct comprehensive screening data for 3-chloro-2-iodobenzoic acid analogs is limited in publicly available literature, this guide leverages data from structurally related compounds to provide valuable insights for drug discovery and development.

Antimicrobial Activity of Substituted Benzoic Acid Derivatives

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[1] Halogenated benzoic acid derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. The nature and position of the halogen substituent, along with other functional groups, play a crucial role in determining the antimicrobial potency.

Comparative Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzoic acid analogs against different microbial strains. This data allows for a direct comparison of their efficacy.

Compound/Analog DescriptionMicroorganismMIC (µg/mL)Reference
Acylhydrazone of 3-iodobenzoic acid with 3,5-dichloro-2-hydroxy substituentBacillus cereus ATCC 108767.81[1]
Acylhydrazone of 3-iodobenzoic acid with 3-ethoxy-2-hydroxy substituentBacillus cereus ATCC 1087615.62[1]
Acylhydrazone of 3-iodobenzoic acid with 3,5-dibromo-2-hydroxy substituentBacillus cereus ATCC 1087615.62[1]
Cefuroxime (Reference) Bacillus cereus ATCC 1087631.25[1]
Acylhydrazones of 2-, 3-, and 4-iodobenzoic acid with 5-chloro-2-hydroxy-3-iodo substituentMicrococcus luteus ATCC 10240-[1]
2-Chlorobenzoic acid derivative (Compound 6) Escherichia colipMIC = 2.27 µM/ml[2]
Norfloxacin (Reference) Escherichia colipMIC = 2.61 µM/ml[2]
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coliGood to moderate activity[3][4]
(E)-3-(2-chlorophenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one Staphylococcus aureusZone of inhibition: 28 mm[5]
2-(2-chlorophenyl)-4H-chromen-4-one Staphylococcus aureusZone of inhibition: 25 mm[5]

Note: pMIC is the negative logarithm of the MIC.

The data indicates that acylhydrazone derivatives of iodobenzoic acid exhibit potent antibacterial activity, in some cases exceeding that of the reference drug cefuroxime.[1] The presence of multiple halogen substitutions on the phenyl ring appears to be beneficial for activity against certain bacterial strains.[1] Similarly, derivatives of 2-chlorobenzoic acid and 3-chloro azetidinones have demonstrated significant antimicrobial potential.[2][3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
  • A few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
  • Positive (medium with bacteria, no compound) and negative (medium only) controls are included.
  • The microtiter plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity of Substituted Benzoic Acid Derivatives

Several studies have explored the potential of halogenated benzoic acid analogs as anticancer agents. These compounds can exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.

Comparative Anticancer Potency

The following table presents the half-maximal inhibitory concentration (IC50) values for selected benzoic acid derivatives against different cancer cell lines.

Compound/Analog DescriptionCancer Cell LineIC50 (µM)Reference
3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide (1v) DPP-IV Enzyme Assay13.45[6]
3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide (1i) DPP-IV Enzyme Assay13.95[6]
Sitagliptin (Reference) DPP-IV Enzyme Assay0.018[6]
Ko143 analog (K10) ABCG2 Inhibition0.08[7]
5′-chloro-2′-hydroxychalcone (C1) HMEC-151.5 ± 2.6[8]
3-chloro-2′-hydroxychalcone (C3) HMEC-163.9 ± 2.2[8]

The data suggests that modifications of the benzoic acid scaffold can lead to potent enzyme inhibitors. For instance, coumarin-sulfonamide hybrids containing a 3-chloro group act as DPP-IV inhibitors, although they are less potent than the reference drug sitagliptin.[6] On the other hand, analogs of Ko143, which are based on a more complex heterocyclic system, show potent inhibition of the ABCG2 efflux transporter, a key player in multidrug resistance in cancer.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

1. Cell Seeding:

  • Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium.
  • The medium from the cell plates is replaced with the medium containing the test compounds.
  • Cells are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition:

  • After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts related to the biological screening of this compound analogs.

G Figure 1: General Workflow for Biological Activity Screening cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A This compound Analogs B High-Throughput Screening (HTS) A->B Test Compounds C Initial Hit Identification B->C Identify Active Compounds D Dose-Response Assays (IC50/EC50) C->D Confirm Activity E Selectivity & Specificity Testing D->E Characterize Hits F Structure-Activity Relationship (SAR) Studies E->F Optimize Potency & Properties G ADME/Tox Profiling F->G Improve Drug-like Properties

Caption: General workflow for the screening and development of new biologically active compounds.

G Figure 2: Simplified Enzyme Inhibition Pathway cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Enzyme (e.g., DPP-IV, ABCG2) Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Inhibitor Benzoic Acid Analog Inhibitor->Enzyme Binds to Active Site

Caption: A simplified diagram illustrating the mechanism of enzyme inhibition by a small molecule inhibitor.

References

Elucidating the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 3-Chloro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for providing this detailed structural information. This guide offers a comparative overview of the structural analysis of 3-chloro-2-iodobenzoic acid and its derivatives, compounds of interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for a series of this compound derivatives, this guide presents a generalized experimental framework and discusses the potential structural insights that can be gleaned from such studies, referencing related structures where applicable.

Experimental Protocols: From Crystal to Structure

The foundation of a successful X-ray crystallographic analysis lies in a meticulous experimental workflow. The following protocol outlines the key steps involved in determining the crystal structure of small organic molecules like this compound derivatives.[1][2][3][4][5]

Crystal Growth

The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[4] This is typically achieved through slow recrystallization from a saturated solution.

  • Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility. The solubility should be significantly higher at elevated temperatures than at room temperature. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, and ethyl acetate.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

    • If crystals do not form, inducing crystallization can be attempted by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Further cooling in a refrigerator or freezer can also promote crystallization.

    • The resulting crystals are then carefully isolated.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.

  • Mounting: The crystal is affixed to a thin glass fiber or a specialized loop.

  • X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.[4]

  • Diffraction: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

  • Data Acquisition: A detector, such as a CCD or CMOS detector, records the intensities and positions of these diffracted X-rays from multiple crystal orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms in the crystal.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most complex step and is typically solved using computational methods like direct methods or the Patterson method.

  • Structure Refinement: The initial atomic model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.

Comparative Structural Analysis: Insights from Halogenated Benzoic Acids

A comparative study of this compound derivatives would likely focus on the following structural parameters:

  • Conformation of the Carboxylic Acid Group: The orientation of the carboxylic acid group relative to the benzene ring.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonding and other non-covalent interactions, which dictate the crystal packing.

  • Impact of Substituents: How different ester or amide functionalities influence the overall molecular conformation and crystal packing.

Data Presentation

To facilitate a clear comparison of the structural data from different this compound derivatives, the quantitative information would be summarized in tables.

Table 1: Comparison of Key Bond Lengths (Å)

DerivativeC-Cl Bond LengthC-I Bond LengthC=O Bond LengthC-O Bond Length
Derivative A DataDataDataData
Derivative B DataDataDataData
Derivative C DataDataDataData
(Data to be populated from experimental results)

Table 2: Comparison of Key Bond Angles and Torsion Angles (°)

DerivativeC-C-Cl AngleC-C-I AngleO=C-O AngleO=C-C-C Torsion Angle
Derivative A DataDataDataData
Derivative B DataDataDataData
Derivative C DataDataDataData
(Data to be populated from experimental results)

Visualization of Experimental Workflow

The logical flow of an X-ray crystallography experiment can be visualized to provide a clear understanding of the process.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Results Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Structural_Parameters Structural Parameters (Tables) Validation->Structural_Parameters Visualization Molecular Visualization Validation->Visualization

General workflow for X-ray crystallographic analysis.

Logical Relationship of Structural Features

The interplay between different structural features determines the overall architecture of the crystal.

logical_relationships Substituent Derivative Substituent Conformation Molecular Conformation Substituent->Conformation influences Intermolecular_Interactions Intermolecular Interactions (e.g., Hydrogen Bonding) Conformation->Intermolecular_Interactions affects Crystal_Packing Crystal Packing Intermolecular_Interactions->Crystal_Packing dictates Unit_Cell Unit Cell Parameters Crystal_Packing->Unit_Cell determines

Interdependence of structural features in crystals.

References

A Comparative Guide to the Regioselectivity of Reactions with 3-Chloro-2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. 3-Chloro-2-iodobenzoic acid is a versatile building block, offering two distinct halogen sites for modification. This guide provides an objective comparison of the regioselectivity of common palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination—at the C-Cl and C-I positions of this substrate. The information presented is supported by established chemical principles and analogous experimental data from related compounds.

Principle of Regioselectivity: A Predictable Outcome

The regioselectivity of cross-coupling reactions on di- or polyhalogenated aromatic rings is primarily dictated by the relative reactivity of the carbon-halogen (C-X) bonds. For palladium-catalyzed reactions, the bond strength and ease of oxidative addition follow a well-established trend: C-I > C-Br > C-Cl. The C-I bond is significantly weaker and therefore more reactive than the C-Cl bond. Consequently, in reactions with this compound, there is a strong electronic preference for the reaction to occur at the C-2 (iodo) position. Achieving a reaction at the C-3 (chloro) position while the iodo group is present is generally not feasible under standard cross-coupling conditions.

Comparative Performance of Cross-Coupling Reactions

The following sections and data tables summarize the expected outcomes for key cross-coupling reactions with this compound. The quantitative data is based on typical yields observed for similar substrates, as direct comparative studies on this specific molecule are not extensively documented. The primary product in all cases is the result of substitution at the C-2 (iodo) position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids or their esters. The reaction is expected to proceed with high selectivity at the C-I bond of this compound.

Catalyst SystemBaseSolventTemp. (°C)Typical Yield (%)Regioselectivity (C-2:C-3)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10085-95>99:1
Pd(dppf)Cl₂Cs₂CO₃Dioxane90-11090-98>99:1
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80-10090-99>99:1
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is also highly selective for the C-I bond. For the closely related methyl 2-iodobenzoate, high yields have been reported, and similar outcomes are expected for this compound.[1]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield (%)Regioselectivity (C-2:C-3)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5085-95>99:1
Pd(OAc)₂ / PPh₃CuIEt₃NDMF25-5090-97>99:1
Pd₂(dba)₃ / XPhosNoneK₃PO₄Toluene60-8088-96>99:1
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The regioselectivity is governed by the preferential oxidative addition at the C-I bond.

Catalyst SystemBaseSolventTemp. (°C)Typical Yield (%)Regioselectivity (C-2:C-3)
Pd(OAc)₂ / PPh₃Et₃NDMF100-12080-90>99:1
Pd(OAc)₂ / P(o-tol)₃NaOAcDMA120-14085-95>99:1
Herrmann's CatalystK₂CO₃NMP100-13088-96>99:1
Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. As with the C-C coupling reactions, high selectivity for the C-I position is anticipated.

Catalyst SystemBaseSolventTemp. (°C)Typical Yield (%)Regioselectivity (C-2:C-3)
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-10085-95>99:1
Pd(OAc)₂ / XPhosK₃PO₄Dioxane90-11090-98>99:1
Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene80-10090-99>99:1

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions discussed. These are generalized procedures and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/water 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0-3.0 eq). The mixture is thoroughly degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Protocol for Sonogashira Coupling

To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent such as THF or DMF is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., Et₃N or diisopropylamine). The reaction is typically stirred at room temperature or slightly heated (to 50-80 °C) until completion. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the desired product.[2]

General Protocol for Heck Reaction

A mixture of this compound (1.0 eq), the alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq) in a suitable solvent (e.g., DMF or NMP) is heated in a sealed vessel. Temperatures typically range from 100 to 140 °C. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[2]

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or under a stream of argon, a mixture of this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-8 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq) in a degassed solvent (e.g., toluene or dioxane) is heated. Reaction temperatures can range from 80 to 110 °C. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the regioselectivity, a typical experimental workflow, and the general signaling pathway for palladium-catalyzed cross-coupling.

G cluster_0 Regioselectivity of this compound Start This compound C2_I C-I Bond (Position 2) Start->C2_I More reactive (Weaker bond) C3_Cl C-Cl Bond (Position 3) Start->C3_Cl Less reactive (Stronger bond) Product Selective reaction at C-2 C2_I->Product No_Reaction No reaction at C-3 C3_Cl->No_Reaction G cluster_1 Experimental Workflow for Cross-Coupling Setup Combine Reactants, Catalyst, Base, Solvent Degas Degas Mixture Setup->Degas React Heat under Inert Atmosphere Degas->React Workup Cool, Quench, Extract React->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product G cluster_2 General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Reforms Catalyst Product R-R' RedElim->Product

References

comparing the efficiency of different purification methods for 3-chloro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining a compound with high purity is a critical step to ensure reliable experimental results and meet stringent quality standards. This guide provides a comparative overview of common purification methods applicable to 3-chloro-2-iodobenzoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from closely related benzoic acid derivatives to illustrate the efficiency of these methods.

Data Presentation: Comparison of Purification Efficiencies

The following table summarizes the performance of different purification methods for benzoic acid and its halogenated derivatives. This data, sourced from various experimental reports, offers a quantitative comparison of what can be expected in terms of yield and purity.

Purification MethodCompoundInitial PurityFinal PurityYield/RecoverySolvent/Mobile PhaseReference Compound
Single Solvent RecrystallizationBenzoic AcidCrude93.5%59.9%WaterBenzoic Acid[1]
Recrystallization via Ammonium Saltm-Iodobenzoic AcidCrudeHigh (Melting Point 187-188°C)40-45% (after 3 recrystallizations)Water, Ammonia, HClm-Iodobenzoic Acid[2]
Mixed-Solvent Recrystallization2-chloro-5-iodobenzoic acid84.21%>98%Not SpecifiedAcetic Acid/Water2-chloro-5-iodobenzoic acid
Two-Step Recrystallization2-chloro-5-iodobenzoic acid96.25%>99.8%Not Specified1. Acetic Acid/Water 2. Toluene2-chloro-5-iodobenzoic acid
Thin Layer Chromatography (TLC)Substituted Benzoic AcidsN/AN/A (Separation)N/AAcetone/Water with additivesGeneral Substituted Benzoic Acids[3]

Note: The data presented for isomers of this compound should be considered as representative examples of the efficiencies of these purification techniques. Actual yields and purities for this compound may vary depending on the specific impurities present in the crude sample.

Experimental Protocols

Below are detailed methodologies for common purification techniques that can be adapted for this compound.

Single-Solvent Recrystallization (from Water)

This method is effective for compounds that are sparingly soluble in a solvent at room temperature but highly soluble at the solvent's boiling point.

Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot deionized water until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Purification via Ammonium Salt Recrystallization

This method is particularly useful for acidic compounds and can be highly effective in removing neutral and basic impurities.

Protocol:

  • Formation of the Ammonium Salt: To 100 g of crude m-iodobenzoic acid in a beaker, add 75 cc of hot water. Partially neutralize the acid with concentrated ammonia (e.g., 24 cc) and stir at 80°C. Continue adding ammonia until the acid is completely dissolved, forming the ammonium salt.[2]

  • Decolorization: Heat the solution to 90°C, add 1 g of decolorizing charcoal, and filter the hot solution with suction through a preheated Büchner funnel.[2]

  • Crystallization of the Salt: Allow the filtrate to cool to 25–35°C, then cool further to 5°C to crystallize the ammonium salt. Collect the salt by filtration.[2]

  • Recrystallization of the Salt: For higher purity, the ammonium salt can be recrystallized by dissolving it in an equal weight of water at 80°C and cooling to 5°C.[2]

  • Precipitation of the Free Acid: Dissolve the purified ammonium salt in four times its weight of hot water. Acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • Isolation and Drying: Cool the mixture to 20°C to precipitate the pure acid. Filter the crystals, wash thoroughly with cold water, and dry at 90–110°C.[2]

Visualization of Workflows

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a crude solid organic compound.

G crude Crude Solid dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling (Crystallization) hot_filtration->cool vacuum_filtration Vacuum Filtration (isolate crystals) cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry pure Pure Crystalline Solid dry->pure

Caption: General workflow for purification by recrystallization.

Decision-Making for Purification Method Selection

Choosing the right purification method depends on the properties of the compound and the nature of the impurities.

G rect_node rect_node start Crude this compound thermal_stability Thermally Stable? start->thermal_stability solubility_diff Significant Solubility Difference in a Solvent? thermal_stability->solubility_diff Yes sublimation Sublimation thermal_stability->sublimation No acidic_nature Are Impurities Neutral/Basic? solubility_diff->acidic_nature Yes complex_mixture Complex Mixture of Similar Compounds? solubility_diff->complex_mixture No recrystallization Recrystallization acidic_nature->recrystallization No acid_base_extraction Purification via Ammonium Salt acidic_nature->acid_base_extraction Yes chromatography Column Chromatography complex_mixture->chromatography Yes

Caption: Decision tree for selecting a purification method.

References

A Comparative Cost-Benefit Analysis of 3-Chloro-2-iodobenzoic Acid and Alternative Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of starting materials is a critical determinant of overall efficiency, cost, and success. Among the vast array of available building blocks, halogenated benzoic acids serve as versatile intermediates, especially in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 3-chloro-2-iodobenzoic acid in comparison to its structurally related analogs: 3-chloro-2-bromobenzoic acid and 2,3-dichlorobenzoic acid. This objective comparison, supported by experimental data and detailed protocols, aims to inform strategic decisions in reagent selection for research and development.

Executive Summary

This compound stands out as a highly reactive and versatile reagent, primarily due to the carbon-iodine bond's susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro analogs. However, this performance advantage is often accompanied by a higher reagent cost. This guide will dissect the trade-offs between cost and performance to provide a clear framework for selecting the most appropriate reagent for a given synthetic challenge.

Cost Comparison

The procurement cost of a starting material is a primary consideration in any synthetic campaign, from small-scale research to large-scale manufacturing. The following table provides a comparative overview of the approximate costs for this compound and its alternatives. Prices are based on currently available catalog listings and may vary between suppliers and based on purity.

ReagentCAS NumberMolecular Weight ( g/mol )Representative Price (USD/g)
This compound123278-03-5282.46¥7.78/g (~$1.10/g)
3-Bromo-2-chlorobenzoic acid56961-27-4235.46Inquire for price
2,3-Dichlorobenzoic acid50-45-3191.01$4.51/g (for 50g)[1]

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction, with the general trend being I > Br > Cl. This is due to the decreasing bond dissociation energy of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.

ParameterThis compound3-Bromo-2-chlorobenzoic acid2,3-Dichlorobenzoic acid
Reactivity HighestModerateLowest
Typical Reaction Temperature Room Temperature to mild heating (e.g., 80°C)Mild to moderate heating (e.g., 80-100°C)Higher temperatures often required (e.g., >100°C)
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Moderate (e.g., 2-5 mol%)Higher (e.g., 3-10 mol%)
Typical Reaction Time ShorterModerateLonger
Ligand Requirements Standard phosphine ligands often sufficeMay require more specialized/bulky ligandsOften requires bulky, electron-rich phosphine ligands
Expected Yield Generally highGood to highModerate to good (highly dependent on conditions)

Benefits in Pharmaceutical and Fine Chemical Synthesis

The utility of this compound and its analogs extends to their application as key intermediates in the synthesis of pharmaceuticals and other high-value fine chemicals. The di-halogenated pattern allows for selective, sequential functionalization, providing a powerful tool for building molecular complexity.

For instance, di-halogenated benzoic acids are precursors to a variety of biologically active compounds. While a specific synthesis route for a marketed drug using this compound is not prominently documented in the public domain, the analogous 2-chloro-5-iodobenzoic acid is a known intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. This highlights the importance of such building blocks in medicinal chemistry.

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura and a Heck reaction. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biaryl derivative from a di-halogenated benzoic acid.

Materials:

  • 3-Halo-2-chlorobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the 3-halo-2-chlorobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

Objective: To synthesize a substituted alkene from a di-halogenated benzoic acid.

Materials:

  • 3-Halo-2-chlorobenzoic acid (1.0 mmol)

  • Alkene (e.g., Styrene, 1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • To a Schlenk tube, add the 3-halo-2-chlorobenzoic acid, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, base, and alkene.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflow for the Suzuki-Miyaura and Heck reactions, as well as a decision-making flowchart for reagent selection.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere reagents->inert add_catalyst Add Solvent & Pd Catalyst inert->add_catalyst heat Heat & Stir add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction monitor->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification concentrate->purify

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalyst, Ligand inert Inert Atmosphere reagents->inert add_reagents Add Solvent, Base, & Alkene inert->add_reagents heat Heat & Stir add_reagents->heat monitor Monitor Progress heat->monitor extract Extraction monitor->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification concentrate->purify

General workflow for a Heck cross-coupling reaction.

Reagent_Selection start Reagent Selection cost Is cost the primary constraint? start->cost reactivity Is high reactivity/ mild conditions critical? cost->reactivity No dichloro Consider 2,3-Dichlorobenzoic Acid cost->dichloro Yes bromo Consider 3-Bromo-2-chlorobenzoic Acid reactivity->bromo No iodo Use This compound reactivity->iodo Yes

Decision-making flowchart for reagent selection.

Conclusion

The choice between this compound and its bromo and chloro analogs is a nuanced decision that balances reactivity, cost, and the specific demands of the synthetic target. This compound offers the highest reactivity, enabling milder reaction conditions and potentially higher yields, making it an excellent choice for complex syntheses where efficiency and functional group tolerance are paramount. However, for large-scale syntheses or when cost is a primary driver, the more economical 2,3-dichlorobenzoic acid may be a more pragmatic choice, provided that the harsher reaction conditions required for its activation are tolerable. 3-Bromo-2-chlorobenzoic acid often represents a compromise between cost and reactivity. Ultimately, a careful consideration of the factors outlined in this guide will enable researchers to make an informed decision that best suits the goals of their project.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Chloro-2-iodobenzoic acid is critical to ensure laboratory safety and environmental protection. As a halogenated aromatic carboxylic acid, this compound requires handling as hazardous waste. The following procedures provide essential, step-by-step guidance for its safe disposal. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Prior to disposal, ensure that all personnel handling this compound are familiar with its potential hazards. Based on data from structurally similar compounds, it should be treated as a skin and eye irritant.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is a halogenated organic compound and must be disposed of accordingly.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Irritant," "Halogenated Organic")

    • The accumulation start date

    • The name of the principal investigator or lab supervisor

  • Segregation:

    • DO NOT mix this compound with non-halogenated organic waste.[2] Mixing these waste streams increases disposal costs and complexity.[2]

    • Keep it separate from aqueous, acidic, or basic waste streams.[3]

    • Ensure it is not mixed with incompatible materials such as strong oxidizing agents.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and general laboratory traffic.

Disposal Procedure

Disposal of chemical waste is regulated and must be handled by trained professionals.

  • Consult Institutional EHS: Before initiating a disposal request, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures.

  • Arrange for Pickup: Once the waste container is nearly full, or after a designated accumulation time, contact your EHS office to schedule a hazardous waste pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office. Accurate documentation is a legal requirement.

Spill and Contamination Cleanup

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to cover and contain the spilled solid. Avoid raising dust.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and the spilled chemical into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (consult the SDS for a similar compound or your EHS office for guidance), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves, wipes, and absorbents, must be disposed of as halogenated hazardous waste in the same manner as the chemical itself.[1]

Data Presentation: Hazard and Disposal Summary

The following table summarizes key information for the safe handling and disposal of this compound, based on data for similar halogenated benzoic acids.

ParameterInformationSource
Chemical Class Halogenated Aromatic Carboxylic AcidGeneral Chemical Knowledge
Physical Form SolidGeneral Chemical Knowledge
Primary Hazards Skin Irritant, Serious Eye Irritation[1]
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1]
Waste Category Halogenated Organic Waste[2]
Prohibited Disposal Do not dispose down the drain.[2]
Waste Segregation Separate from non-halogenated, aqueous, and reactive wastes.[2][3]

Mandatory Visualization: Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_spill Spill Management A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a Halogenated Organic Compound? B->C D YES: Use Designated 'Halogenated Organic Solids' Container C->D  True E Properly Label Container (Name, Hazards, Date) D->E F Store in Satellite Accumulation Area E->F G Is container full or accumulation time limit reached? F->G H YES: Contact Institutional EHS for Waste Pickup G->H  True I Complete Required Disposal Documentation H->I J Spill Occurs K Contain with Inert Absorbent J->K L Collect Spill & Cleanup Materials K->L M Dispose of as Halogenated Hazardous Waste L->M M->D Enters main waste stream

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 3-Chloro-2-iodobenzoic acid (CAS No: 123278-03-5) is paramount. This document provides procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal protocols to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available safety information, this compound presents several hazards. The Globally Harmonized System (GHS) hazard statements for this compound indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is crucial.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended) and a lab coatNitrile gloves offer good resistance to a range of chemicals. Ensure gloves are inspected before use and changed regularly. A fully buttoned lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood).To prevent respiratory irritation, handling of the solid compound or solutions should be done in a chemical fume hood to minimize inhalation of dust or vapors.[1]
Foot Protection Closed-toe shoesPrevents exposure from spills.

Operational Plan for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Review Safety Data Sheet (SDS) and conduct risk assessment prep_ppe Don appropriate PPE (goggles, face shield, gloves, lab coat) prep_risk->prep_ppe prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup handle_weigh Carefully weigh the solid compound, avoiding dust generation prep_setup->handle_weigh handle_dissolve Prepare solutions by slowly adding the solid to the solvent handle_weigh->handle_dissolve handle_reaction Perform experimental procedures handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate glassware and surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label all waste streams correctly cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove and dispose of contaminated PPE properly cleanup_dispose->cleanup_ppe

Figure 1. Workflow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeCollection and StorageDisposal Method
Solid Chemical Waste Collect in a clearly labeled, sealed container designated for "Halogenated Organic Solids."Dispose of through a licensed hazardous waste disposal company.
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) Place in a designated, sealed bag or container labeled "Halogenated Contaminated Solid Waste."Dispose of as hazardous waste.
Liquid Waste (solutions containing the compound) Collect in a sealed, compatible container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste.Arrange for collection and disposal by a certified hazardous waste management service.

Important Considerations:

  • Never dispose of halogenated organic compounds down the drain.

  • Ensure all waste containers are properly sealed to prevent leaks and spills.

  • Follow all institutional and local regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.